Product packaging for l-aspartic acid, monosodium salt(Cat. No.:CAS No. 17090-93-6)

l-aspartic acid, monosodium salt

Cat. No.: B101762
CAS No.: 17090-93-6
M. Wt: 156.09 g/mol
InChI Key: VPGWWDZBZDPONV-DKWTVANSSA-N
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Description

Significance in Biological Systems and Biochemical Processes

L-aspartate is integral to a wide array of crucial biological and biochemical functions. As one of the 22 proteinogenic amino acids, its primary role is in the synthesis of proteins, where it contributes to the structure and function of countless enzymes and structural proteins. wikipedia.orgiiab.me Beyond this fundamental role, L-aspartate acts as an excitatory neurotransmitter in the central nervous system, participating in fast synaptic transmission. smolecule.comsigmaaldrich.comsigmaaldrich.com

Metabolically, L-aspartate is a key intermediate in several essential pathways. It is a central participant in the urea (B33335) cycle, a process that detoxifies ammonia (B1221849) by converting it into urea for excretion. wikipedia.org Furthermore, it is involved in gluconeogenesis, the metabolic pathway that generates glucose from non-carbohydrate substrates. wikipedia.org L-aspartate also plays a critical role in the malate-aspartate shuttle, a system that transports reducing equivalents across the inner mitochondrial membrane, which is vital for cellular energy production. wikipedia.org Additionally, it serves as a precursor for the synthesis of other amino acids—including methionine, threonine, isoleucine, and lysine (B10760008) in plants and microorganisms—and is essential for the production of purines and pyrimidines, the building blocks of DNA and RNA. wikipedia.orgiiab.me

Table 1: Key Biological Roles of L-Aspartic Acid, Sodium Salt (L-Aspartate)

Biological Process Description
Protein Synthesis Serves as a fundamental building block for the creation of proteins. wikipedia.orgiiab.me
Neurotransmission Functions as an excitatory neurotransmitter in the central nervous system. smolecule.comsigmaaldrich.com
Urea Cycle Acts as a key metabolite in the detoxification of ammonia. wikipedia.org
Gluconeogenesis Participates in the synthesis of glucose from non-carbohydrate sources. wikipedia.org
Malate-Aspartate Shuttle Facilitates the transport of reducing equivalents for cellular energy production. wikipedia.org
Nucleotide Synthesis Serves as a precursor for the synthesis of purines and pyrimidines. wikipedia.org
Amino Acid Synthesis Acts as a precursor for other amino acids like methionine and lysine in plants and microorganisms. iiab.me

Overview of Isomeric Forms and Their Differential Biological Relevance

Aspartic acid exists in different isomeric forms, primarily L-aspartic acid and D-aspartic acid, which are enantiomers (mirror images of each other). wikipedia.orgiiab.me While chemically similar, their biological roles are distinct.

L-Aspartic Acid : This is the form predominantly found in nature and is the isomer incorporated into proteins during biosynthesis in mammals. wikipedia.orgiiab.me Its widespread functions in metabolism and protein synthesis make it essential for life. nih.gov

D-Aspartic Acid : For a long time, D-amino acids were thought to be absent in mammals. However, D-aspartic acid is now recognized as one of the two D-amino acids commonly found in mammals, where it is not used for protein synthesis but plays specialized roles. wikipedia.org It is primarily associated with the nervous and endocrine systems, functioning in neurogenesis and hormone regulation. encyclopedia.pub The main source of D-aspartic acid in the body is the racemization (conversion) of L-aspartic acid. nih.gov

Isoaspartic Acid : This is another isomer formed through the spontaneous isomerization of aspartic acid residues within proteins. quora.com This process involves the formation of a succinimide (B58015) ring intermediate, which can then hydrolyze to form not only L-aspartic acid and D-aspartic acid but also L-isoaspartic acid and D-isoaspartic acid. nih.gov The introduction of this isoaspartyl linkage creates a "kink" in the peptide backbone, which can alter the protein's three-dimensional structure and has been shown to impact protein function and turnover. acs.org This non-enzymatic modification is often considered a form of protein damage and has been linked to aging and diseases like Alzheimer's. nih.gov

Table 2: Comparison of Aspartic Acid Isomers

Isomer Primary Biological Relevance
L-Aspartic Acid Incorporated into proteins; central role in metabolism and neurotransmission. wikipedia.orgnih.goviiab.me
D-Aspartic Acid Not used for protein synthesis; functions in the nervous and endocrine systems. wikipedia.orgencyclopedia.pub
Isoaspartic Acid Formed via spontaneous protein degradation; can alter protein structure and function, linked to aging. quora.comnih.govacs.org

Historical Context of L-Aspartic Acid Research

The history of aspartic acid research dates back to the 19th century. Aspartic acid was first discovered in 1827 by Auguste-Arthur Plisson and Étienne Ossian Henry. iiab.me They successfully isolated the compound by hydrolyzing asparagine, which itself had been isolated from asparagus juice in 1806. iiab.me Their original method utilized lead hydroxide (B78521) for the hydrolysis process. iiab.me

For many decades, the primary focus of research was on the L-isomer due to its clear role as a protein constituent. The industrial production of L-aspartic acid was later optimized through enzymatic processes, specifically by the amination of fumarate (B1241708). wikipedia.org A significant milestone in the application of L-aspartic acid was its use in the synthesis of the artificial sweetener aspartame (B1666099), a discovery that broadened its commercial utility. encyclopedia.pubtaylorandfrancis.com The recognition of L-aspartate as an excitatory neurotransmitter in the central nervous system was another critical development, highlighting its importance beyond simple metabolic and structural roles. researchgate.net More recently, the discovery and characterization of D-aspartic acid's functions in mammals and the investigation into the implications of aspartic acid isomerization in aging and disease have opened new frontiers in research. nih.govnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H7NNaO4 B101762 l-aspartic acid, monosodium salt CAS No. 17090-93-6

Properties

CAS No.

17090-93-6

Molecular Formula

C4H7NNaO4

Molecular Weight

156.09 g/mol

IUPAC Name

sodium (2S)-2-amino-4-hydroxy-4-oxobutanoate

InChI

InChI=1S/C4H7NO4.Na/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/t2-;/m0./s1

InChI Key

VPGWWDZBZDPONV-DKWTVANSSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N)C(=O)O.[Na]

Canonical SMILES

C(C(C(=O)O)N)C(=O)O.[Na]

physical_description

White solid;  [Sigma-Aldrich MSDS]

Related CAS

5598-53-8
28826-17-7

Synonyms

(+-)-Aspartic Acid
(R,S)-Aspartic Acid
Ammonium Aspartate
Aspartate
Aspartate Magnesium Hydrochloride
Aspartate, Ammonium
Aspartate, Calcium
Aspartate, Dipotassium
Aspartate, Disodium
Aspartate, Magnesium
Aspartate, Monopotassium
Aspartate, Monosodium
Aspartate, Potassium
Aspartate, Sodium
Aspartic Acid
Aspartic Acid, Ammonium Salt
Aspartic Acid, Calcium Salt
Aspartic Acid, Dipotassium Salt
Aspartic Acid, Disodium Salt
Aspartic Acid, Hydrobromide
Aspartic Acid, Hydrochloride
Aspartic Acid, Magnesium (1:1) Salt, Hydrochloride, Trihydrate
Aspartic Acid, Magnesium (2:1) Salt
Aspartic Acid, Magnesium-Potassium (2:1:2) Salt
Aspartic Acid, Monopotassium Salt
Aspartic Acid, Monosodium Salt
Aspartic Acid, Potassium Salt
Aspartic Acid, Sodium Salt
Calcium Aspartate
Dipotassium Aspartate
Disodium Aspartate
L Aspartate
L Aspartic Acid
L-Aspartate
L-Aspartic Acid
Magnesiocard
Magnesium Aspartate
Mg-5-Longoral
Monopotassium Aspartate
Monosodium Aspartate
Potassium Aspartate
Sodium Aspartate

Origin of Product

United States

Synthetic Strategies and Biocatalytic Production of L Aspartic Acid, Sodium Salt

Chemical Synthesis Pathways

The primary chemical route to L-Aspartic acid, sodium salt involves the direct neutralization of L-aspartic acid.

Neutralization Reactions

The synthesis of sodium L-aspartate is commonly achieved through the neutralization of L-aspartic acid with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. smolecule.comsmolecule.com This reaction is typically carried out in an aqueous solution. L-aspartic acid is dissolved in water, and the sodium base is added incrementally until a neutral pH is reached. The resulting solution of L-Aspartic acid, sodium salt can then be used directly or evaporated to obtain the solid salt.

The fundamental reaction can be represented as:

HOOCCH₂CH(NH₂)COOH + NaOH → NaOOCCH₂CH(NH₂)COOH + H₂O smolecule.comsmolecule.com

This straightforward acid-base reaction is a common and efficient method for producing the sodium salt of L-aspartic acid. okstate.edu The process can also be reversed by adding an acid to a solution of the sodium salt, which will protonate the carboxylate group. libretexts.org

Biotechnological and Enzymatic Production Methodologies

Biotechnological approaches offer an environmentally friendly and highly specific alternative to chemical synthesis for producing L-aspartic acid, which can then be converted to its sodium salt. These methods primarily involve microbial fermentation and enzymatic conversion.

Microbial Fermentation Processes

Microbial fermentation is a widely used method for the industrial production of L-aspartic acid. This process utilizes various microorganisms, including strains of Escherichia coli, Corynebacterium glutamicum, and Brevibacterium flavum, to convert a carbon source into L-aspartic acid. mdpi.comijettjournal.org

The fermentation process typically starts with a substrate like glucose or fumaric acid. mdpi.commdpi.com When glucose is the feedstock, it is metabolized through pathways like the Embden-Meyerhof-Parnas (EMP) pathway to produce phosphoenolpyruvate, a precursor to oxaloacetate and fumarate (B1241708), which are direct substrates for L-aspartic acid synthesis. mdpi.com The conversion of these intermediates to L-aspartic acid is catalyzed by enzymes within the microorganism.

Key aspects of microbial fermentation for L-aspartic acid production include:

Strain Development: Metabolic engineering is employed to create high-producing microbial strains. This involves modifying metabolic pathways to enhance the flux towards L-aspartic acid and reduce the formation of byproducts. mdpi.com For instance, genes for competing pathways might be inactivated, while genes for key enzymes in the L-aspartic acid synthesis pathway are overexpressed. mdpi.com

Fermentation Conditions: The fermentation is conducted under controlled conditions of temperature, pH, and aeration. mdpi.com The pH is often initially set around 7.0 and then allowed to increase naturally to a range of 8.4–9.6. mdpi.com The process can take from 2 to 10 days. mdpi.com

Downstream Processing: After fermentation, the L-aspartic acid is secreted into the culture broth. mdpi.com It can then be separated and purified using techniques like ion-exchange chromatography followed by crystallization. mdpi.com

MicroorganismSubstrateTiter (g/L)Yield (g/g)Productivity (g/L·h)
Escherichia coli (engineered)Glucose33.1--
Corynebacterium glutamicum (engineered)Glucose5.720.75-
Brevibacterium flavum 70-22.6--
Escherichia coli (engineered)Maleate (B1232345)419.8--

Table 1: Examples of Microbial Production of L-Aspartic Acid mdpi.com

Enzymatic Conversion via Aspartase

A highly efficient and widely used industrial method for L-aspartic acid production is the enzymatic conversion of fumaric acid and ammonia (B1221849) using the enzyme L-aspartate ammonia-lyase, commonly known as aspartase. mdpi.comnih.gov This enzyme catalyzes the reversible addition of ammonia to the double bond of fumarate to produce L-aspartic acid. nih.gov

The reaction is as follows:

Fumaric acid + NH₃ ⇌ L-Aspartic acid

This method is favored for its high product concentration, high productivity, and the formation of minimal byproducts, which simplifies downstream processing. mdpi.com The aspartase can be used in a soluble form, but for continuous production, it is often immobilized in a gel matrix or within whole bacterial cells that have been engineered to overexpress the enzyme. mdpi.com

Engineered strains of E. coli are frequently used for this purpose. For example, an E. coli strain overproducing aspartase has been shown to achieve an 83% conversion of fumaric acid to L-aspartic acid. nih.gov In some processes, maleate, a less expensive feedstock, can be used. The maleate is first converted to fumarate by maleate isomerase, and then the fumarate is converted to L-aspartic acid by aspartase. mdpi.comgoogle.com

Optimization of Crystallization Processes

Crystallization is a critical step in the purification of L-aspartic acid and its subsequent conversion to the sodium salt. The quality of the crystals, including their size and degree of agglomeration, significantly impacts the efficiency of downstream processes like solid-liquid separation. acs.org

Research has focused on optimizing the reactive crystallization of L-aspartic acid, where the acid is precipitated from a solution of its salt (like sodium L-aspartate) by the addition of an acid, such as hydrochloric acid (HCl). acs.org The solution pH has been identified as a key parameter influencing crystal quality.

A study on the reactive crystallization of L-aspartic acid from L-aspartic acid sodium salt and HCl found that:

Operating the crystallization under low pH conditions can increase the thickness of the primary particles that form the agglomerated crystals. acs.org

There is a trade-off between the degree of agglomeration and the thickness of the crystals depending on the solution pH. acs.org

A proposed strategy to improve crystal quality involves a two-step addition of the acid. An initial rapid addition induces nucleation, followed by a gradual addition to promote crystal growth under low pH conditions. acs.org

The use of L-Aspartic acid, sodium salt monohydrate as a component in reservoir solutions for protein crystallization has also been noted. smolecule.comscientificlabs.co.uksigmaaldrich.com The crystallization behavior of sodium L-aspartate itself has been studied, revealing that both enantiopure and racemic forms produce monohydrate crystals with similar packing composed of stacked two-dimensional sodium aspartate layers. mdpi.com

Fundamental Biochemical and Metabolic Roles of L Aspartic Acid, Sodium Salt

Central Role in Amino Acid Metabolism

L-aspartate is a cornerstone of amino acid biosynthesis, providing the carbon skeleton and/or amino groups for the synthesis of several other amino acids. wikipedia.orgymdb.cavinstar.ltd This metabolic hub is particularly prominent in plants and microorganisms, which can synthesize a whole family of amino acids derived from aspartate. wikipedia.orgacs.orgnih.govnih.gov

In plants and bacteria, L-aspartate is the common precursor for what is known as the "aspartate family" of amino acids, which includes lysine (B10760008), methionine, threonine, and isoleucine. acs.orgnih.govnih.govontosight.ai These are essential amino acids for humans and other animals, meaning they cannot be synthesized de novo and must be obtained from the diet. nih.govwikipedia.org The biosynthetic pathways for these amino acids are highly regulated, often through feedback inhibition where the final amino acid product inhibits the activity of early enzymes in the pathway. ontosight.aiwikipedia.org

Arginine: L-aspartate is crucial for the synthesis of arginine within the urea (B33335) cycle. In a key step, argininosuccinate (B1211890) synthetase catalyzes the condensation of citrulline and aspartate to form argininosuccinate. embopress.orgmdpi.com Subsequently, argininosuccinate lyase cleaves this molecule into arginine and fumarate (B1241708). embopress.org This pathway effectively incorporates a nitrogen atom from aspartate into the newly formed arginine molecule. patsnap.com

Asparagine: L-asparagine is synthesized directly from L-aspartate. wikipedia.orgymdb.caontosight.ai The enzyme asparagine synthetase catalyzes an ATP-dependent reaction where the amide group from glutamine is transferred to aspartate, yielding asparagine, glutamate (B1630785), and AMP. merckmillipore.comwikipedia.org This reaction is reversible, allowing asparagine to be converted back to aspartate. merckmillipore.com

Threonine, Lysine, Methionine, and Isoleucine: The biosynthesis of these amino acids from aspartate represents a branched pathway found in microorganisms and plants. ontosight.aiwikipedia.orglibretexts.orgresearchgate.net The pathway begins with the phosphorylation of aspartate by aspartokinase. nih.govwikipedia.org The resulting intermediate, aspartyl-β-phosphate, is then reduced to aspartate-β-semialdehyde. acs.orgwikipedia.org This semialdehyde is a critical branch point. wikipedia.org

One branch leads to the synthesis of lysine through a series of reactions involving the intermediate diaminopimelate (DAP). libretexts.orgyoutube.comwikipedia.org

The other branch involves the conversion of aspartate-β-semialdehyde to homoserine. wikipedia.orgwikipedia.org Homoserine is another key branch point, serving as a precursor for both threonine and methionine . wikipedia.orgcreative-proteomics.comyoutube.com The synthesis of isoleucine , in turn, uses threonine as its starting material. nih.govontosight.ai

Table 1: L-Aspartic Acid as a Precursor for Amino Acid Biosynthesis

Target Amino AcidKey Intermediate(s) from Aspartate PathwayGeneral Pathway Description
Arginine ArgininosuccinateAspartate condenses with citrulline (part of the Urea Cycle) to form argininosuccinate, which is then cleaved to yield arginine. embopress.orgmdpi.com
Asparagine N/A (Direct Conversion)Aspartate is directly amidated using glutamine as a nitrogen donor in an ATP-dependent reaction. merckmillipore.comwikipedia.org
Lysine Aspartate-β-semialdehyde, DiaminopimelatePart of the "Aspartate Family" pathway in plants and bacteria; proceeds via the diaminopimelate (DAP) route. wikipedia.orglibretexts.orgwikipedia.org
Methionine Aspartate-β-semialdehyde, HomoserinePart of the "Aspartate Family" pathway; homoserine is a key branch-point intermediate. The sulfur atom is typically derived from cysteine. wikipedia.orgpnas.orghokudai.ac.jp
Threonine Aspartate-β-semialdehyde, HomoserinePart of the "Aspartate Family" pathway; synthesized from the homoserine branch. wikipedia.orgcreative-proteomics.comresearchgate.net
Isoleucine ThreonineThe biosynthetic pathway for isoleucine begins with threonine, which itself is derived from aspartate. nih.govontosight.ai

L-aspartate is a central molecule for the assimilation and transfer of nitrogen within the cell. ontosight.ai Its primary synthesis occurs via the transamination of oxaloacetate, an intermediate of the citric acid cycle. ontosight.aiwikipedia.org In this reaction, an amino group, typically from glutamate, is transferred to oxaloacetate by the enzyme aspartate aminotransferase, forming aspartate and α-ketoglutarate. wikipedia.org This reaction effectively captures free nitrogen into a readily usable form.

Once formed, aspartate serves as a key nitrogen donor in several critical biosynthetic pathways. ymdb.capatsnap.com It donates one of the nitrogen atoms required for the synthesis of the purine (B94841) ring and contributes atoms to the pyrimidine (B1678525) ring, making it essential for the production of DNA and RNA. caissonlabs.comnih.govpatsnap.com Furthermore, its role in the urea cycle is a prime example of its function in nitrogen metabolism, where it channels nitrogen from other amino acids into the cycle for safe excretion as urea. nih.govpatsnap.com

Involvement in Major Metabolic Cycles

L-aspartate is not only a product and precursor within metabolic pathways but also a direct participant and key link between several major metabolic cycles. nih.govmdpi.com

The urea cycle is the primary metabolic pathway for detoxifying ammonia (B1221849), a toxic byproduct of amino acid catabolism, by converting it into urea for excretion. patsnap.comwikipedia.org L-aspartate plays an indispensable role in this cycle. nih.govvinstar.ltd In the cytosol, aspartate provides the second nitrogen atom required for the synthesis of one molecule of urea (the first comes from free ammonia). caldic.com This occurs in a reaction catalyzed by argininosuccinate synthetase, where aspartate and citrulline are combined to form argininosuccinate. embopress.orgelsevier.es The subsequent cleavage of argininosuccinate by argininosuccinate lyase produces arginine and releases the carbon skeleton of aspartate as fumarate. nih.govembopress.org This integration of aspartate is crucial for maintaining nitrogen balance and preventing hyperammonemia. nih.govelsevier.es

L-aspartate shares a close and bidirectional relationship with the citric acid cycle (also known as the Krebs cycle). caissonlabs.compatsnap.com First, L-aspartate is synthesized directly from the citric acid cycle intermediate oxaloacetate through transamination. patsnap.comui.ac.id This reaction can remove intermediates from the cycle.

Conversely, the carbon skeleton of L-aspartate can be used to replenish citric acid cycle intermediates (anaplerosis). When aspartate is used in the urea cycle or the purine-nucleotide cycle, its carbon skeleton is released as fumarate. nih.govwikipedia.org Fumarate is itself an intermediate of the citric acid cycle. wikipedia.org This link, sometimes called the aspartate-argininosuccinate shunt, connects the urea and citric acid cycles, allowing for the flow of metabolites between them. nih.gov Additionally, the malate-aspartate shuttle is a critical mechanism in eukaryotes that uses the interconversion of aspartate and oxaloacetate to transport reducing equivalents (in the form of NADH) from the cytosol into the mitochondrial matrix, which is essential for aerobic respiration. nih.govwikipedia.org

The purine-nucleotide cycle is a sequence of reactions that is particularly active in skeletal muscle and is used to regulate the levels of adenine (B156593) nucleotides and to generate fumarate. wikipedia.org L-aspartate is a key substrate in this cycle. mdpi.comnih.gov The cycle involves the deamination of adenosine (B11128) monophosphate (AMP) to inosine (B1671953) monophosphate (IMP), releasing an ammonia molecule. wikipedia.org To regenerate AMP from IMP, aspartate condenses with IMP in a GTP-dependent reaction to form adenylosuccinate. ontosight.ai This reaction is catalyzed by adenylosuccinate synthetase. The adenylosuccinate is then cleaved to release fumarate and form AMP, completing the cycle. wikipedia.org The fumarate produced can enter the citric acid cycle to aid in energy production. wikipedia.org

Malate-Aspartate Shuttle (MAS) and Cellular Redox Balance

The Malate-Aspartate Shuttle (MAS) is a vital system for transferring reducing equivalents (in the form of NADH) from the cytosol into the mitochondria. biocyc.org This process is essential because the inner mitochondrial membrane is impermeable to NADH. biocyc.org L-aspartate is a key component of this shuttle. nih.gov

In the cytosol, the enzyme aspartate aminotransferase converts L-aspartate and α-ketoglutarate into oxaloacetate and glutamate. biocyc.orgnih.gov The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase, a reaction that oxidizes cytosolic NADH to NAD+. biocyc.orgnih.gov Malate can then be transported into the mitochondrial matrix. biocyc.org

Once inside the mitochondrion, malate is re-oxidized to oxaloacetate, reducing mitochondrial NAD+ to NADH. biocyc.org This mitochondrial NADH can then enter the electron transport chain to generate ATP. biocyc.org The oxaloacetate is subsequently transaminated back to L-aspartate, which is then transported back to the cytosol, completing the cycle. biocyc.org

By facilitating the transport of NADH into the mitochondria, the Malate-Aspartate Shuttle, and therefore L-aspartate, plays a critical role in maintaining the cellular redox balance, particularly the NADH/NAD+ ratio, which is crucial for numerous metabolic processes. nih.govelifesciences.org

Table 1: Key Components and Reactions of the Malate-Aspartate Shuttle

ComponentLocationRole
L-Aspartate Cytosol & MitochondriaCarrier of amino groups and key substrate/product in transamination reactions. biocyc.orgnih.gov
α-Ketoglutarate Cytosol & MitochondriaAccepts an amino group from L-aspartate in the cytosol and donates one in the mitochondria. biocyc.org
Oxaloacetate Cytosol & MitochondriaAccepts electrons from NADH in the cytosol (forming malate) and is regenerated in the mitochondria. biocyc.org
Malate Cytosol & MitochondriaTransports reducing equivalents across the inner mitochondrial membrane. biocyc.org
Aspartate Aminotransferase Cytosol & MitochondriaCatalyzes the interconversion of L-aspartate and oxaloacetate. nih.gov
Malate Dehydrogenase Cytosol & MitochondriaCatalyzes the interconversion of malate and oxaloacetate, coupled with the reduction/oxidation of NAD+/NADH. nih.gov
Aspartate-Glutamate Carrier Inner Mitochondrial MembraneTransports L-aspartate out of the mitochondria in exchange for glutamate. mit.edu
Malate-α-ketoglutarate Carrier Inner Mitochondrial MembraneTransports malate into the mitochondria in exchange for α-ketoglutarate. biocyc.org

Contribution to Nucleotide Biosynthesis (DNA and RNA Precursors)

L-aspartate is a fundamental precursor for the synthesis of both purine and pyrimidine nucleotides, the building blocks of DNA and RNA. nih.govmdpi.com

In purine biosynthesis, an entire nitrogen atom from L-aspartate is incorporated into the purine ring structure. wikipedia.org Specifically, aspartate donates its amino group in the conversion of inosine monophosphate (IMP) to adenylosuccinate, a direct precursor to adenosine monophosphate (AMP). nih.gov

For pyrimidine biosynthesis, the entire L-aspartate molecule is utilized. It condenses with carbamoyl (B1232498) phosphate (B84403) to form N-carbamoylaspartate in one of the initial, rate-limiting steps of the pathway. mdpi.com This molecule is then cyclized and further modified to form the pyrimidine ring of uracil, cytosine, and thymine. mdpi.com Therefore, L-aspartate is indispensable for the de novo synthesis of the essential components of genetic material. nih.gov

Role in Protein and Enzyme Synthesis

As one of the 22 proteinogenic amino acids, the L-isomer of aspartic acid is a fundamental constituent of proteins and enzymes. wikipedia.org It is incorporated into polypeptide chains during the process of translation, where the codons GAU and GAC on messenger RNA (mRNA) specify its inclusion. wikipedia.org The presence and positioning of aspartate residues are critical for the structure and function of countless proteins. nih.gov

The side chain of L-aspartate contains a carboxylic acid group, which is typically deprotonated and negatively charged at physiological pH, existing as aspartate. wikipedia.org This charged side chain can participate in various non-covalent interactions that are crucial for protein folding and stability. These interactions include:

Ionic Bonds (Salt Bridges): The negatively charged aspartate side chain can form strong electrostatic interactions with positively charged amino acid residues such as lysine and arginine, contributing significantly to the stability of the folded protein. chem-soc.si

Hydrogen Bonds: The carboxylate group of aspartate can act as a hydrogen bond acceptor, forming hydrogen bonds with the backbone amide groups or the side chains of other amino acids like serine and threonine. nih.gov These hydrogen bonds are essential for stabilizing secondary structures like alpha-helices and beta-sheets. wikipedia.org

However, the presence of aspartic acid in certain protein secondary structures, particularly in the middle of β-sheets, can be destabilizing. nih.gov This is attributed to unfavorable electrostatic interactions between the aspartate side chain and the main-chain carbonyl groups. nih.gov

Enzyme-Metabolite Interactions in Microbial Systems (e.g., Escherichia coli)

In microbial systems such as Escherichia coli, L-aspartate plays a central role in metabolism, acting as a key metabolite and a regulator of enzyme activity. nih.gov

E. coli can utilize L-aspartate as a nitrogen source. nih.gov The enzyme L-aspartase (AspA) catalyzes the deamination of L-aspartate to fumarate and ammonia. nih.gov This reaction is a key step in nitrogen assimilation, providing the cell with a source of ammonia for the synthesis of other nitrogen-containing compounds. nih.gov

The activity of L-aspartase is regulated by the nitrogen regulatory protein GlnB. nih.gov Under conditions of nitrogen limitation, GlnB interacts with and stimulates the deaminase activity of AspA, thereby increasing the production of ammonia from L-aspartate. nih.gov This demonstrates a direct link between an enzyme (AspA) and a key metabolite (L-aspartate) that is modulated by the cell's nitrogen status.

Furthermore, systematic studies of protein-metabolite interactions in E. coli have revealed a complex network of connections involving L-aspartate. embopress.org These studies, using techniques like ligand-detected NMR, have identified numerous interactions between L-aspartate and various enzymes in central metabolism, some of which were previously unknown. embopress.org These interactions can be catalytic, where L-aspartate is a substrate or product, or regulatory, where L-aspartate allosterically modulates the activity of an enzyme. embopress.org

Cellular and Molecular Mechanisms of L Aspartic Acid, Sodium Salt Action

Membrane Transport and Cellular Uptake Mechanisms

The movement of L-Aspartic acid, sodium salt across cellular membranes is a tightly regulated process, critical for maintaining cellular homeostasis and function, particularly in the central nervous system. This regulation is achieved through specialized transport proteins that mediate its passage, including its flux across the formidable blood-brain barrier.

Blood-Brain Barrier Permeability and Selective Outflow

The blood-brain barrier (BBB) plays a crucial role in controlling the levels of L-aspartic acid in the brain through a mechanism of selective and significant efflux. vetmeduni.ac.atsolvobiotech.comnih.gov This process is vital for protecting the brain from the potential neurotoxic effects of elevated L-aspartic acid levels. solvobiotech.com Research has demonstrated that the efflux of L-aspartic acid is a stereospecific process, with the L-isomer being actively transported out of the brain, while the D-isomer is not significantly eliminated. nih.gov

In vivo studies using the brain efflux index method have quantified this transport, showing that approximately 85% of L-[3H]Aspartate is cleared from the cerebrum within a short period of 10 minutes, with a corresponding efflux rate constant of 0.207 min⁻¹. nih.gov This rapid efflux is competitively inhibited by unlabeled L-aspartic acid and L-glutamic acid, but not by D-aspartic acid, further underscoring the stereoselectivity of the transport system. nih.gov

A key transporter implicated in this L-isomer-selective efflux is the Alanine-Serine-Cysteine Transporter 2 (ASCT2), a member of the Solute Carrier Family 1 (SLC1). solvobiotech.comelifesciences.org While ASCT2 is primarily a neutral amino acid exchanger, its sodium-dependent activity is crucial for the efflux of L-aspartate from the brain. solvobiotech.comfrontiersin.org Interestingly, a single point mutation in ASCT2 can shift its substrate specificity from neutral to acidic amino acids like aspartate. vetmeduni.ac.atnih.gov

Aspartate-Glutamate Carrier (AGC) Dynamics

The Aspartate-Glutamate Carriers (AGCs), namely AGC1 (aralar) and AGC2 (citrin), are vital mitochondrial transporters that facilitate the exchange of mitochondrial aspartate for cytosolic glutamate (B1630785) and a proton. targetmol.commdpi.comnih.gov This exchange is a cornerstone of the malate-aspartate shuttle, a critical pathway for the transfer of NADH-reducing equivalents from the cytosol into the mitochondria, thereby supporting cellular respiration. nih.govplos.org

The function of these carriers is tightly coupled to the presence of sodium ions. The archaeal homolog of the mammalian AGC, GltPh, which is selective for aspartate, demonstrates a transport mechanism that involves the symport of three sodium ions with one aspartate molecule. elifesciences.orgrug.nl The binding of sodium ions and aspartate to the transporter is a cooperative and ordered process. nih.govnih.gov Initially, sodium ions bind to the transporter with low affinity. nih.gov This initial binding event induces a conformational change in the transporter that subsequently allows for the high-affinity binding of aspartate. nih.govnih.gov This intricate mechanism ensures the efficient and coupled transport of both sodium and aspartate across the mitochondrial membrane.

Sodium Ion Efflux Modulation

L-Aspartic acid, sodium salt has been shown to directly influence the movement of sodium ions across cellular membranes. Specifically, it promotes the efflux of Na⁺ from rat forebrain membrane vesicles. targetmol.comacs.orgtargetmol.com This suggests a role for L-aspartic acid in modulating intracellular sodium concentrations, which is critical for various cellular processes, including neuronal excitability and volume regulation.

Furthermore, L-aspartic acid can potentiate a "slow" inward current in cultured spinal cord neurons. nih.gov This effect is associated with voltage-dependent ion channels and contributes to the prolonged action potentials characteristic of neuronal responses to L-aspartic acid and related excitatory amino acids. nih.gov This potentiation of inward current likely involves the modulation of sodium channel activity, further highlighting the intricate relationship between L-aspartic acid and sodium ion dynamics at the cellular level.

Molecular Interactions with Ions and Biomolecules

At the molecular level, the chemical properties of L-Aspartic acid, sodium salt dictate its interactions with other molecules, particularly cations and the hydrogen-bonding networks of biological macromolecules. These interactions are fundamental to its biochemical functions.

Sodium Cation Binding Affinities

The interaction between the carboxylate groups of L-aspartic acid and sodium cations is a key aspect of its chemical behavior. Experimental and theoretical studies have been conducted to determine the binding affinities of sodium ions to aspartic acid. Collision-induced dissociation studies of sodiated amino acid complexes have provided quantitative data on these interactions. acs.orgacs.org

The binding of a sodium cation to aspartic acid is an energetically favorable interaction. Research has also shown that the chemical environment influences the strength of this binding; for instance, the sodium cation binding affinities are stronger for amide derivatives of aspartic acid compared to the acidic form. acs.orgacs.org The presence of sodium ions can also influence the structure and function of proteins by interacting with charged amino acid residues, such as aspartate, on the protein surface, thereby altering the network of hydrogen bonds and salt bridges. nih.gov

Table 1: Experimental and Theoretical 0 K Sodium Cation Affinities for Sodiated Aspartic Acid

Method 0 K Sodium Cation Affinity (kJ/mol) Reference
Experimental (CID) 196.2 ± 6.3 acs.org
Theoretical (B3LYP) 199.6 acs.org
Theoretical (B3P86) 203.8 acs.org
Theoretical (MP2(full)) 205.4 acs.org

Hydrogen Bonding Dynamics

Hydrogen bonding plays a crucial role in the structure and interactions of L-Aspartic acid, sodium salt. The crystal structure of L-aspartic acid sodium salt monohydrate reveals a well-defined, layered arrangement. mdpi.comresearchgate.net Within this structure, layers of sodium aspartate are interconnected by a network of hydrogen bonds involving the hydrate (B1144303) water molecules. mdpi.comresearchgate.net

The L-aspartate molecule itself contains functional groups that can act as both hydrogen bond donors and acceptors. nih.gov The amino group can donate hydrogen bonds, while the carboxylate oxygens can accept them. This capacity for hydrogen bonding is fundamental to its interaction with water, as well as its binding to the active sites of enzymes and transporters. The dynamics of these hydrogen bonds, including their formation and breakage, are critical for the conformational changes that underpin biological processes such as enzyme catalysis and membrane transport. For example, the interaction between L-aspartate and its transporters involves the formation of specific hydrogen bonds that stabilize the binding and facilitate translocation across the membrane.

Table 2: Hydrogen Bonding Potential of L-Aspartate

Property Value Reference
Hydrogen Bond Donor Count 2 nih.gov
Hydrogen Bond Acceptor Count 4 nih.gov

Influence on Protein Conformational Changes

The interaction of L-Aspartic acid, sodium salt with proteins can induce significant conformational changes, primarily driven by the distinct roles of both the sodium cation (Na⁺) and the aspartate anion. The presence of sodium ions can generally influence protein structure. Molecular dynamics simulations and conductivity measurements have shown that sodium binds more strongly to protein surfaces than other cations like potassium (K⁺). pnas.org This preferential binding is most pronounced at the charged carboxylic groups of aspartate and glutamate residues, making local ion pairing a key factor in sodium's influence on protein conformation. pnas.org The addition of sodium ions can alter the electrostatic forces within a protein, leading to unfolding and the exposure of previously buried residues, such as hydrophobic groups and sulfhydryl groups. nih.gov

A well-studied example of L-Aspartic acid, sodium salt inducing specific and essential conformational changes is in the function of sodium-coupled aspartate transporters, such as the archaeal homolog GltPh. elifesciences.orgnih.gov These transporters are essential for moving aspartate across cell membranes and are models for mammalian glutamate transporters. nih.gov The transport cycle involves a tightly coupled mechanism where the binding of both sodium ions and an L-aspartate molecule drives the protein to alternate between two major conformational states: an outward-facing state, where the binding site is open to the extracellular space, and an inward-facing state, where the site is open to the cytoplasm. nih.govnih.gov

Kinetic studies on GltPh reveal a specific order of events. The binding of sodium ions precedes the binding of L-aspartate. elifesciences.orgnih.gov The initial binding of one or two Na⁺ ions is thought to "remodel" the transporter's core, creating a high-affinity binding site for the aspartate substrate. elifesciences.org The cooperative binding of three Na⁺ ions and one L-aspartate molecule is the linchpin of the transport mechanism; alone, each binds with low affinity, but together, they bind tightly. elifesciences.orgnih.gov This cooperative binding event locks the substrate in place and triggers the large-scale conformational change from the outward- to the inward-facing state, facilitating the translocation of aspartate across the membrane. nih.gov The release of aspartate and the ions into the cytoplasm is also a controlled process, sensitive to cytoplasmic Na⁺ concentrations, which allows the transporter to reset for the next cycle. elifesciences.orgnih.gov

Table 1: Conformational States of GltPh Transporter This interactive table summarizes the conformational states of the GltPh transporter as influenced by the binding of L-Aspartate and sodium ions.

Condition Outward-Facing State (%) Inward-Facing State (%) Key Finding Source
Detergent Micelles 50 ± 5 50 ± 7 In a simple hydrophobic environment, the transporter samples both states with nearly equal probability, indicating comparable energy levels.
Lipid Bilayers 45 ± 7 55 ± 7 In a more native-like lipid environment, there is a slight preference for the inward-facing state.
TBOA-Bound 95 ± 3 5 ± 3 Binding of the inhibitor TBOA locks the transporter predominantly in the outward-facing state, preventing the transport cycle.
Na⁺ and L-Asp Bound - - The cooperative binding of both sodium and aspartate is required to efficiently drive the transition from the outward- to the inward-facing state, enabling transport. elifesciences.orgnih.gov

Regulation of Cell Proliferation and Growth Pathways

L-Aspartic acid is a fundamental molecule in cellular metabolism, and its availability directly impacts cell proliferation and growth by serving as a building block for proteins and a precursor for other essential biomolecules. frontiersin.orgnih.govwikipedia.org It is a key substrate for the synthesis of nucleotides (purines and pyrimidines) and the non-essential amino acid asparagine, both of which are critical for cell division. nih.govnih.gov

Research has identified L-aspartate as a potentially limiting metabolite for the proliferation of certain cancer cells, particularly under conditions of metabolic stress such as hypoxia (low oxygen) or when the mitochondrial electron transport chain (ETC) is inhibited. nih.gov In these situations, cells struggle to synthesize sufficient aspartate on their own, making them dependent on an external supply. nih.gov For instance, in A549 and PANC-1 cancer cell lines, inhibiting the ETC or exposing them to hypoxic conditions led to a significant decrease in intracellular aspartate levels, which correlated with reduced proliferation. nih.gov

Beyond its role as a metabolite, L-aspartate can also function as a signaling molecule, directly influencing pathways that regulate cell growth. A key pathway involves the tumor suppressor protein p53 and the LKB1-AMPK signaling axis. nih.gov Studies have shown that cellular levels of aspartate and asparagine can modulate the activity of the liver kinase B1 (LKB1). nih.govsigmaaldrich.com Specifically, aspartate has been found to physically bind to and activate LKB1. nih.gov This activation of LKB1, in turn, activates AMP-activated protein kinase (AMPK), which then phosphorylates and activates p53. The p53 protein can then initiate programs leading to cell cycle arrest and the suppression of cell proliferation. nih.gov In this signaling cascade, aspartate acts in opposition to asparagine, which was found to inhibit LKB1 activity and thereby promote cell survival and proliferation. nih.gov In certain lymphoma cell lines, the addition of aspartate to the culture medium suppressed cell proliferation, whereas asparagine promoted it. nih.gov This highlights a sophisticated mechanism where the balance of these two amino acids, controlled in part by L-aspartic acid availability, can act as a switch to dictate cell fate.

Table 2: Research Findings on L-Aspartate and Cell Proliferation This interactive table details key research findings on the role of L-Aspartic acid in regulating cell proliferation.

Cell/Organism Type Condition Effect of L-Aspartate Pathway Implication Source
A549 & PANC-1 Cancer Cells ETC Inhibition / Hypoxia (0.5% O₂) Intracellular aspartate becomes a limiting factor for proliferation. Essential for nucleotide and protein synthesis required for cell division under metabolic stress. nih.gov
Mouse Lymphoma Cells In vitro culture Suppressed cell proliferation. Aspartate binds to and activates LKB1, leading to AMPK-p53 activation and growth inhibition. nih.gov
Wheat (Triticum aestivum) Salt Stress Alleviated growth decline and promoted cell proliferation. Serves as a precursor for other amino acids, nucleotides, and hormones vital for growth and stress resistance. frontiersin.org
Perennial Ryegrass Heat Stress Enhanced heat stress tolerance and growth. Participates in multiple metabolic pathways including protein synthesis and nucleotide metabolism. mdpi.com

Neurobiological Research on L Aspartic Acid, Sodium Salt

Role as an Excitatory Neurotransmitter in the Central Nervous System

L-Aspartic acid, sodium salt, is classified as a principal neurotransmitter for fast synaptic excitation. labdepotinc.comsigmaaldrich.comscientificlabs.co.ukspectrumchemical.com While L-glutamate is the primary excitatory neurotransmitter, L-aspartate is considered a secondary one, with some studies suggesting they may be co-released at synapses. mdpi.com However, the precise role of L-aspartate as a neurotransmitter remains a topic of some debate. mdpi.comnih.govjneurosci.org

Synaptic Transmission Mechanisms

The process of synaptic transmission involving L-aspartate includes its release from presynaptic terminals and its subsequent action on postsynaptic receptors. Evidence suggests that L-aspartate can be released from nerve terminals in a calcium-dependent manner, a hallmark of neurotransmitter exocytosis. nih.gov Studies have shown that during K+-induced depolarization, both L-aspartate and L-glutamate are released from excitatory nerve terminals in the rat hippocampus, and this release is sensitive to tetanus toxin, further supporting an exocytotic mechanism. nih.gov

Once in the synaptic cleft, the action of L-aspartate is terminated by its removal via high-affinity sodium-dependent excitatory amino acid transporters (EAATs). nih.govnih.govacs.org These transporters, present on both neurons and glial cells, efficiently clear L-aspartate and L-glutamate from the synapse, preventing excessive receptor activation. nih.govacs.org The transport process involves the co-transport of sodium ions and a proton along with the amino acid, and the counter-transport of a potassium ion. nih.gov

Interaction with N-Methyl-D-Aspartate (NMDA) Receptors

L-Aspartic acid is an endogenous agonist for the N-methyl-D-aspartate (NMDA) receptor, a subtype of ionotropic glutamate (B1630785) receptor crucial for synaptic plasticity and other fundamental brain processes. sigmaaldrich.commpbio.comwikipedia.orgnih.gov While it stimulates NMDA receptors, its potency is generally considered to be less than that of L-glutamate. wikipedia.orgexplorationpub.com L-aspartate is highly selective for NMDA receptors and does not appear to activate another major type of glutamate receptor, the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionate (AMPA) receptors. jneurosci.orgnih.gov

The activation of NMDA receptors by L-aspartate contributes to the excitatory postsynaptic potential. This interaction is complex and can be influenced by various factors, including the presence of co-agonists like glycine (B1666218). nih.gov High levels of L-aspartate can also indirectly enhance glutamatergic transmission by competing with glutamate for uptake, thereby increasing the concentration of glutamate in the synaptic cleft. explorationpub.com

Neurotoxicity Mechanisms and Cellular Responses

Under conditions of excessive accumulation, L-Aspartic acid, sodium salt can induce neuronal damage and death through a process known as excitotoxicity. explorationpub.comnih.govnih.gov This phenomenon is a key pathological process in various neurological conditions, including stroke and epilepsy. mdpi.comnih.gov

Excitotoxicity Pathways (Sodium-Dependent)

One of the initial events in L-aspartate-induced excitotoxicity involves a rapid, sodium-dependent component. nih.gov The overstimulation of glutamate receptors, including NMDA receptors, by high concentrations of L-aspartate leads to a massive influx of sodium ions (Na+) into the neuron. nih.govneurology.org This influx, if not adequately compensated for by the cell's ion pumps, disrupts the electrochemical gradient across the neuronal membrane.

The reversal of the sodium gradient can lead to the failure of sodium-dependent glutamate transporters, and in some cases, can even cause them to operate in reverse, releasing more glutamate into the extracellular space and exacerbating the excitotoxic cascade. wikipedia.org This acute phase of excitotoxicity is characterized by neuronal swelling due to the osmotic influx of water that follows the ion movement. nih.gov

Calcium-Dependent Neuronal Degeneration

A critical and often delayed component of L-aspartate-induced neurotoxicity is mediated by an excessive influx of calcium ions (Ca2+) into the neuron. nih.govresearchgate.net The prolonged activation of NMDA receptors opens their associated ion channels, which are highly permeable to Ca2+. researchgate.netsci-hub.st

This pathological increase in intracellular Ca2+ concentration can overwhelm the cell's buffering and sequestration mechanisms, such as those in the mitochondria and endoplasmic reticulum. nih.govnih.gov The resulting calcium overload triggers a cascade of detrimental intracellular events, including:

Activation of degradative enzymes like proteases (e.g., calpains), phospholipases, and endonucleases. nih.gov

Mitochondrial dysfunction, leading to impaired energy production (ATP depletion) and increased production of reactive oxygen species (ROS). nih.gov

Initiation of apoptotic and necrotic cell death pathways. nih.govneurology.org

Studies on cultured cortical neurons have demonstrated that even a brief exposure to high concentrations of L-aspartate can lead to delayed, calcium-dependent neuronal degeneration. nih.gov

Attenuation Strategies in Neurotoxicity Models

Research into attenuating the neurotoxic effects of L-aspartate has focused on interrupting the key steps in the excitotoxic cascade. In experimental models, several strategies have shown promise:

NMDA Receptor Antagonists: Compounds that block NMDA receptors can effectively reduce L-aspartate-induced neurotoxicity. nih.gov These antagonists can be competitive, binding to the same site as L-aspartate, or non-competitive, blocking the channel pore. nih.gov

Enhancing Glutamate Uptake: Strategies aimed at increasing the efficiency of EAATs can help to clear excess L-aspartate from the synapse, thereby reducing receptor overstimulation. acs.orgucp.pt

Modulating Downstream Pathways: Interventions targeting the downstream effects of calcium overload, such as inhibiting specific enzymes or scavenging free radicals, have also been explored as potential neuroprotective strategies. mdpi.comucp.pt For instance, providing alternative energy substrates like L-lactate has shown neuroprotective effects against excitotoxicity, a process that requires a functional malate-aspartate shuttle. ucp.ptjneurosci.org Additionally, maintaining mitochondrial NAD+ levels has been identified as a crucial factor in protecting against glutamate-induced excitotoxicity. mdpi.com

Associated Cellular Stress Responses (e.g., Oxidative Stress, Mitochondrial Dysfunction)

L-Aspartic acid, as an excitatory neurotransmitter, plays a significant role in normal brain function; however, its overabundance can lead to excitotoxicity, a process intrinsically linked to cellular stress. Increased extracellular concentrations of L-aspartate can over-activate its receptors, primarily the N-methyl-D-aspartate (NMDA) receptors, leading to a cascade of detrimental intracellular events. e-century.us This hyper-excitation disrupts cellular homeostasis and is a key contributor to oxidative stress and mitochondrial dysfunction. e-century.us

Oxidative Stress: The excitotoxicity induced by elevated L-aspartate levels is associated with the generation of reactive oxygen species (ROS). e-century.us Overstimulation of NMDA receptors leads to a massive influx of calcium ions (Ca²⁺) into neurons. This calcium overload triggers various catabolic processes and the production of ROS, which in turn causes oxidative damage to lipids, proteins, and DNA, ultimately leading to neuronal injury. e-century.us Studies on related excitatory amino acids have shown that this oxidative stress is a critical factor in the pathway to neuronal cell death. e-century.us For instance, research on monosodium glutamate (MSG) and aspartame (B1666099) (which is metabolized into aspartic acid, phenylalanine, and methanol) has demonstrated that their consumption can lead to increased levels of malondialdehyde (MDA), an indicator of oxidative stress, in the hippocampus of rats. e-century.us

Mitochondrial Dysfunction: Mitochondria are central to cellular energy metabolism and are particularly vulnerable to the effects of excitotoxicity. The excessive intracellular Ca²⁺ resulting from L-aspartate-mediated receptor overactivation is taken up by mitochondria, disrupting their normal function. This can lead to a decrease in the mitochondrial membrane potential, impaired ATP synthesis, and increased production of mitochondrial ROS. nih.gov

Research on L-Ornithine-L-Aspartate (LOLA) in in-vitro models of Parkinson's disease has provided insights into the role of L-aspartate in mitochondrial health. nih.gov In these models using human neuroblastoma cells, LOLA was found to improve mitochondrial function by modulating mitochondrial calcium content, membrane potential, and the production of ROS. nih.gov This suggests that maintaining a proper balance of L-aspartate is crucial for mitochondrial homeostasis and that disruptions can contribute to the mitochondrial dysfunction seen in neurodegenerative conditions. nih.gov L-Aspartate is also essential for the malate-aspartate shuttle, a key system for transferring reducing equivalents from the cytosol to the mitochondria, which is vital for maintaining redox balance and supporting cellular proliferation. nih.gov

Table 1: Effects of L-Aspartate-Related Compounds on Mitochondrial Parameters in Neurobiological Models

Compound/ConditionModel SystemObserved Effects on MitochondriaReference
L-Ornithine-L-Aspartate (LOLA)Human neuroblastoma cells (SH-SY5Y) with rotenone/6-hydroxydopamineImproved mitochondrial calcium content, membrane potential, and reduced mitochondrial ROS production. nih.gov
Aspartame (metabolized to Aspartic Acid)Rat HippocampusAssociated with increased oxidative stress markers (MDA). e-century.us
L-AspartateGeneral NeurobiologyEssential component of the malate-aspartate shuttle, crucial for mitochondrial redox balance. nih.gov

DNA Fragmentation and Cell Viability Effects

The cellular stress responses triggered by L-aspartate-induced excitotoxicity culminate in decreased cell viability and, in many cases, apoptotic cell death. A hallmark of apoptosis is the fragmentation of genomic DNA into smaller, internucleosomal pieces, which can be visualized as a "ladder" pattern in gel electrophoresis. nih.govaging-us.com

High concentrations of L-aspartic acid, acting as an excitotoxin, can initiate the apoptotic cascade. e-century.usscientificlabs.co.uk The process, driven by factors like severe oxidative stress and mitochondrial collapse, activates caspases and endonucleases—enzymes that systematically dismantle the cell, including the cleavage of DNA. mdpi.com While direct studies on L-aspartic acid sodium salt are specific, the mechanisms are well-established for excitatory amino acids like glutamate. For example, glutamate exposure has been shown to markedly induce DNA fragmentation in both glioma neural cells and primary cortical neuronal cultures. aging-us.com Given that L-aspartate activates some of the same receptors, it is understood to contribute to similar neurotoxic outcomes. e-century.us

Table 2: Research Findings on DNA Fragmentation and Cell Viability in Neuronal Cells

AgentCell TypeKey FindingsReference
L-GlutamateC6 glioma cells, Primary cortical neuronsInduced significant DNA fragmentation and reduced cell viability. aging-us.com
Veratridine (Na+ channel activator)Cultured Neuronal CellsCaused a clear increase in lower molecular weight DNA fragments, indicative of apoptosis. nih.gov
Propionic AcidNeuroblastoma SH-SY5Y cellsInduced DNA fragmentation in a dose- and time-dependent manner. ajol.info
Hydrogen Peroxide (Oxidative Stressor)Cerebellar granule cells, SH-SY5Y cellsDecreased cell viability. mdpi.com

Implications in Neurological and Psychiatric Disorders

Given its fundamental roles in neurotransmission and neuronal metabolism, alterations in the concentration and metabolism of L-aspartate and its derivatives are implicated in the pathophysiology of several neurological and psychiatric disorders. nih.gov

Neurological Disorders:

Alzheimer's Disease: The role of excitatory amino acids in Alzheimer's disease is complex. While some research points to excitotoxicity as a contributing factor to neuronal loss, other studies have investigated the levels of aspartate derivatives. For example, N-acetyl-L-aspartic acid (NAA), which is synthesized from L-aspartate, is considered a marker of neuronal health, and its levels are often reduced in affected brain regions. google.com A patent for N-acetyl-l-aspartic acid disodium (B8443419) salt suggests its potential use for memory correction in conditions like Alzheimer's disease. google.com Conversely, research has found significantly reduced levels of D-aspartic acid in the brains of Alzheimer's patients. google.com

Huntington's Disease: A significant decrease in the concentration of NAA has also been noted in the cerebral cortex of patients with Huntington's disease, indicating neuronal dysfunction or loss. google.com

Amyotrophic Lateral Sclerosis (ALS) and Ischemic Damage: Inhibitors of NAAG peptidase, an enzyme that breaks down the L-aspartate-containing neurotransmitter N-acetyl-L-aspartyl-L-glutamate (NAAG), have been investigated for therapeutic potential in ischemic damage and ALS, suggesting a role for this pathway in these conditions. nih.gov

Dicarboxylic Aminoaciduria: This rare genetic disorder involves a mutation in the gene encoding the excitatory amino acid transporter EAAT3, leading to impaired reabsorption of L-aspartate and glutamate in the kidneys. While often asymptomatic, it can be associated with mental retardation. nih.gov

Psychiatric Disorders:

Schizophrenia: The glutamatergic system, in which L-aspartate is a key player, is heavily implicated in the pathophysiology of schizophrenia. nih.gov While L-aspartate itself binds to NMDA receptors, research has also focused on D-aspartate, with studies finding decreased serum levels of D-aspartate in patients with schizophrenia. nih.govresearchgate.net However, the same study did not find significant changes in L-aspartate serum concentrations. nih.gov Dicarboxylic aminoaciduria has also been linked to schizophrenia in some cases. nih.gov

Table 3: Association of L-Aspartate and Its Derivatives with Neurological and Psychiatric Disorders

DisorderAssociated Compound/MetaboliteObserved Alteration/ImplicationReference
Neurological Disorders
Alzheimer's DiseaseN-acetyl-L-aspartic acid (NAA)Reduced levels indicate neuronal loss. google.com
D-Aspartic AcidSignificantly reduced levels in the brain. google.com
Huntington's DiseaseN-acetyl-L-aspartic acid (NAA)Significant decrease in the cerebral cortex. google.com
Amyotrophic Lateral Sclerosis (ALS)N-acetyl-L-aspartyl-L-glutamate (NAAG)Pathway is a target for therapeutic investigation. nih.gov
Dicarboxylic AminoaciduriaL-Aspartic AcidIncreased loss due to impaired transport. nih.gov
Psychiatric Disorders
SchizophreniaD-Aspartic AcidDecreased serum levels observed in patients. nih.govresearchgate.net
L-Aspartic AcidNo significant changes in serum levels found in one study. nih.gov

Advanced Analytical and Spectroscopic Methodologies for L Aspartic Acid, Sodium Salt Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure of a compound. It is based on the interaction of atomic nuclei with an external magnetic field. For L-Aspartic acid, sodium salt, both ¹H NMR and ¹³C NMR are instrumental in confirming its chemical structure.

¹H NMR and ¹³C NMR Applications for Structural Elucidation

¹H NMR Spectroscopy: Proton NMR (¹H NMR) provides information about the number of different types of protons and their chemical environments within a molecule. In the ¹H NMR spectrum of L-Aspartic acid, sodium salt, distinct signals corresponding to the different protons are observed. The methine proton (α-H) attached to the chiral carbon typically appears as a multiplet, while the two diastereotopic methylene (B1212753) protons (β-H) also give rise to separate multiplets due to their different spatial relationships with the adjacent chiral center. chemicalbook.comrug.nl The chemical shifts of these protons are influenced by the solvent and the pH of the solution.

¹³C NMR Spectroscopy: Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. In the ¹³C NMR spectrum of sodium polyaspartate in D₂O at pH 7, distinct peaks are observed for the carbonyl carbons, the methine carbon (α-C), and the methylene carbon (β-C). acs.org The chemical shifts of these carbons provide confirmation of the aspartic acid backbone. For instance, the carbonyl carbons of the carboxylate groups resonate at the downfield end of the spectrum. acs.org

Interactive Data Table: Typical NMR Chemical Shifts for L-Aspartic Acid, Sodium Salt

NucleusAtom PositionTypical Chemical Shift (ppm)Multiplicity
¹Hα-H~3.9Multiplet
¹Hβ-H~2.7-2.8Multiplet
¹³CCarbonyl (COO⁻)~177Singlet
¹³Cα-C~51-57Singlet
¹³Cβ-C~37-44Singlet

Note: Chemical shifts are approximate and can vary depending on the solvent, concentration, and pH.

Mass Spectrometry Techniques

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. Tandem mass spectrometry (MS/MS) techniques, such as Collision-Induced Dissociation (CID) and Guided Ion Beam Tandem Mass Spectrometry (GIBMS), are particularly useful for the structural elucidation of molecules like L-Aspartic acid, sodium salt by analyzing their fragmentation patterns. nih.gov

Collision-Induced Dissociation (CID) Studies

Collision-Induced Dissociation (CID) is a widely used tandem mass spectrometry technique for characterizing the structure of ions. rsc.org In a CID experiment, precursor ions, such as the sodiated molecule of L-Aspartic acid, are mass-selected and then subjected to collisions with a neutral gas (e.g., argon). koreascience.kr These collisions increase the internal energy of the ion, leading to its fragmentation. The resulting fragment ions are then mass-analyzed to produce a CID spectrum. koreascience.krnih.gov

The fragmentation pattern observed in the CID spectrum provides valuable structural information. researchgate.net For amino acids like aspartic acid, common fragmentation pathways include the loss of small neutral molecules such as water (H₂O), ammonia (B1221849) (NH₃), and carbon dioxide (CO₂). The specific fragmentation patterns can help to confirm the amino acid sequence in peptides and identify post-translational modifications. nih.gov While CID is effective, it may not always provide extensive fragmentation for all types of ions. nih.gov

Guided Ion Beam Tandem Mass Spectrometry (GIBMS)

Guided Ion Beam Tandem Mass Spectrometry (GIBMS) is a powerful technique for determining the thermochemistry of ion dissociation, such as bond dissociation energies. researchgate.net In a GIBMS experiment, a mass-selected ion beam is guided through a collision cell containing a neutral target gas. researchgate.net The kinetic energy of the ions is precisely controlled, and the cross-sections for the formation of fragment ions are measured as a function of collision energy.

By analyzing the energy dependence of the fragmentation process, the threshold energy for dissociation can be determined. researchgate.net This threshold energy is directly related to the bond dissociation energy of the fragmented bond. GIBMS studies can provide fundamental thermodynamic information about the stability of the sodiated L-Aspartic acid ion and the energetics of its fragmentation pathways.

Electrochemical Detection Methods

Electrochemical methods offer a sensitive and often cost-effective approach for the detection and quantification of electroactive species like L-Aspartic acid.

Differential Pulse Voltammetry (DPV)

Differential Pulse Voltammetry (DPV) is a highly sensitive electrochemical technique used for the quantitative analysis of various compounds. palmsens.com DPV involves applying a series of regular voltage pulses superimposed on a linear voltage ramp. palmsens.com The current is measured twice during each pulse cycle, just before the pulse and at the end of the pulse. The difference in current is then plotted against the potential. palmsens.com This method enhances the signal-to-noise ratio compared to other voltammetric techniques.

Recent studies have demonstrated the use of DPV for the sensitive detection of L-Aspartic acid using modified electrodes. For example, a sensor fabricated with Ag-doped ZnO nanosheets on a glassy carbon electrode (GCE) has been successfully used for the trace detection of L-aspartic acid. mdpi.comresearchgate.net This method exhibited a wide linear detection range and a low limit of detection. mdpi.comresearchgate.net Similarly, a sensor based on Co₃O₄-ZnO nanorods has also been developed for the electrochemical detection of aspartic acid, showcasing good sensitivity and a wide linear range. nih.gov These studies highlight the potential of DPV with chemically modified electrodes for the reliable and sensitive analysis of L-Aspartic acid in various samples.

Interactive Data Table: Performance of DPV-based Sensors for L-Aspartic Acid Detection

Electrode ModificationLinear Range (µM)Limit of Detection (µM)Sensitivity (µA µM⁻¹ cm⁻²)Reference
Ag-doped ZnO Nanosheets/GCE15.0 - 105.03.5 ± 0.150.2689 mdpi.comresearchgate.net
Co₃O₄-ZnO Nanorods/GCE0.05 - 500.030.0014 nih.gov

Enzyme-Free Sensor Development for Biological Matrices

The development of enzyme-free sensors for the detection of L-aspartic acid and its sodium salt in biological matrices represents a significant advancement in analytical chemistry, offering alternatives to traditional enzyme-based biosensors. These non-enzymatic sensors aim to overcome the inherent instability and high cost associated with enzymes.

Recent research has focused on the fabrication of sensitive voltametric electrochemical sensor probes. One such study detailed the use of a glassy carbon electrode (GCE) modified with wet-chemically prepared Ag2O-doped ZnO nanosheets. nih.gov This sensor was employed for the trace detection of L-aspartic acid in a phosphate-buffered medium. nih.gov The oxidation of L-aspartic acid at the surface of the modified electrode generates free electrons and hydrogen ions, leading to an enhanced electrical conductance that can be measured. nih.gov

The performance of these enzyme-free sensors is evaluated based on several key parameters. For instance, the Ag2O-doped ZnO nanosheet sensor demonstrated a wide linear detection range and a low limit of detection, making it suitable for analyzing human serum samples. nih.gov The stability and reproducibility of such sensors are also critical for their practical application. nih.gov Other research has explored the use of molecularly imprinted polymers on multi-walled carbon nanotubes and pencil graphite (B72142) electrodes for the electrochemical detection of D- and L-aspartic acid, achieving very low detection limits. nih.gov

The table below summarizes the performance characteristics of a notable enzyme-free sensor for L-aspartic acid detection.

Sensor CharacteristicValue
Linear Detection Range15.0–105.0 µM nih.gov
Limit of Detection (LOD)3.5 ± 0.15 µM nih.gov
Sensitivity0.2689 µA µM⁻¹ cm⁻² nih.gov

This table showcases the analytical performance of an enzyme-free sensor based on Ag2O-doped ZnO nanosheets for the detection of L-aspartic acid.

Crystallographic Studies and Protein Crystallization Solutions

Crystallographic studies have been instrumental in elucidating the three-dimensional atomic structure of sodium L-aspartate. The crystal structures of both the enantiopure and racemic forms of sodium aspartate have been determined, revealing that their crystal packing is very similar and can be described as a three-dimensional coordination network. mdpi.com Twinning, a phenomenon where two separate crystals share some of the same crystal lattice points in a symmetrical manner, has been a significant challenge in the X-ray diffraction analysis of these crystals. mdpi.com The structures can be understood as layers of strongly bound sodium aspartate stacked on top of each other, separated by weakly coordinated water molecules. mdpi.com

In the realm of structural biology, L-aspartic acid sodium salt monohydrate serves as a crucial component in reservoir solutions for protein crystallization experiments. smolecule.comsigmaaldrich.com These experiments are fundamental for obtaining high-quality protein crystals suitable for X-ray crystallography, a powerful technique used to determine the precise three-dimensional structures of proteins. smolecule.com The presence of sodium L-aspartate in the crystallization solution can influence the solubility of the protein and facilitate the formation of well-ordered crystals. sigmaaldrich.comnih.gov For example, crystallographic and thermodynamic studies of Glt(Ph), a sodium-coupled aspartate transporter, have utilized L-aspartate and sodium ions to define the binding sites for the substrate and ions. rcsb.org

The table below presents crystallographic data for a protein-aspartate complex.

ParameterValue
MethodX-RAY DIFFRACTION rcsb.org
Resolution3.29 Å rcsb.org
R-Value Free0.286 (Depositor), 0.260 (DCC) rcsb.org
R-Value Work0.263 (Depositor), 0.250 (DCC) rcsb.org
R-Value Observed0.265 (Depositor) rcsb.org

This table provides key crystallographic data for the crystal structure of the GltPh transporter in complex with L-aspartate and sodium ions. rcsb.org

Other Spectroscopic and Chromatographic Techniques

A variety of other spectroscopic and chromatographic methods are employed to analyze L-aspartic acid, sodium salt and related compounds.

Infrared Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The FTIR spectrum of sodium L-aspartate exhibits characteristic absorption bands corresponding to different vibrational modes of the molecule. For instance, the spectrum of a specimen passivated in a solution containing sodium aspartate showed distinct peaks that can be attributed to the presence of the aspartate ion. researchgate.net Studies on isotopically labeled aspartate have used FTIR to probe the dynamics of carboxylate groups within proteins. nih.gov The asymmetric stretching vibration of the carboxylate sidechain of an isotopically labeled aspartate, for example, can be observed at a specific wavenumber, providing insights into its local environment. nih.gov

Gel Permeation Chromatography (GPC): Gel Permeation Chromatography, also known as Size Exclusion Chromatography (SEC), is a technique used to separate molecules based on their size or hydrodynamic volume. researchgate.net This method is particularly useful for determining the molecular weight and molecular weight distribution of polymers of aspartic acid. google.comresearchgate.net In GPC, a solution of the sample is passed through a column packed with porous gel particles. researchgate.net Larger molecules, which are excluded from the pores, travel a shorter path and elute first, while smaller molecules, which can enter the pores, have a longer retention time. Polyacrylic acid sodium salt is often used as a calibration substance in the GPC analysis of polyaspartic acid sodium salts. google.com

The table below outlines the application of these techniques.

TechniqueApplicationKey Findings
Infrared SpectroscopyFunctional group identification and structural analysis. researchgate.netnih.govCharacteristic absorption bands for the carboxylate group of sodium aspartate have been identified. researchgate.netnih.gov
Gel Permeation ChromatographyDetermination of molecular weight and molecular weight distribution of polyaspartic acid. google.comresearchgate.netEnables the characterization of the size of polyaspartic acid sodium salt polymers. google.com

This table summarizes the use of Infrared Spectroscopy and Gel Permeation Chromatography in the analysis of L-aspartic acid, sodium salt and its polymers.

Racemization Studies for Biochemical Dating and Related Applications

The racemization of L-aspartic acid to its D-enantiomer is a well-established phenomenon that has found significant application in biochemical dating, particularly for fossil bones and other ancient biominerals. nih.govresearchgate.net This process involves the interconversion of the L- and D-isomers of aspartic acid over geological timescales. nih.gov The ratio of D- to L-aspartic acid (D/L ratio) in a sample can be used to estimate its age. nih.gov

The rate of racemization is influenced by several factors, with temperature being the most critical. researchgate.net By "calibrating" the racemization rate using samples of known age from a specific location (often determined by radiocarbon dating), it is possible to date other samples from the same environment that are beyond the range of radiocarbon dating. nih.govresearchgate.net This technique has been successfully applied to date fossil bones from various archaeological sites. nih.gov

The analysis of the D/L ratio of aspartic acid is typically performed using techniques like high-performance liquid chromatography (HPLC) with fluorescence detection. biorxiv.org However, challenges exist, such as the high concentration of inorganic salts from the demineralization of samples like enamel, which can interfere with the analysis. biorxiv.org The presence of sodium ions can also influence the analytical process, with sodium adduct ions sometimes improving the resolution in certain mass spectrometry-based analyses. researchgate.net

It is important to note that the kinetics of aspartic acid racemization can be complex and are not always linear. nih.gov Factors such as the protein conformation can significantly influence the rate of racemization. nih.gov For instance, the formation of a cyclic succinimide (B58015) intermediate, a key step in the racemization of peptide-bound aspartic acid, is highly dependent on the protein's structure. nih.gov

The table below highlights key aspects of racemization dating using aspartic acid.

AspectDescription
PrincipleThe time-dependent conversion of L-aspartic acid to D-aspartic acid in biological samples. nih.gov
ApplicationDating of fossil bones and other ancient biominerals. nih.govresearchgate.net
Key FactorTemperature is a major determinant of the racemization rate. researchgate.net
Analytical MethodHigh-Performance Liquid Chromatography (HPLC) is commonly used to determine the D/L ratio. biorxiv.org

This table provides an overview of the principles and applications of aspartic acid racemization dating.

Research Applications in Biological Systems and in Vitro Models

Cell Culture Media Supplementation and Optimization

As a readily available source of L-aspartate, the sodium salt is a common supplement in cell culture media. google.comgoogle.com L-aspartate is a precursor for the synthesis of proteins, nucleotides, and other amino acids, making it vital for cellular functions. smolecule.comdrugbank.com The transport of aspartate into cells is often a sodium-dependent process, facilitated by specific transporters. nih.govnih.gov

L-Aspartic acid is recognized as a critical, and sometimes limiting, metabolite for the proliferation of cells, particularly in the context of cancer research. nih.govnih.govmdpi.com Rapidly dividing cancer cells have a high demand for aspartate to support the synthesis of proteins and nucleotides necessary for creating new cells. nih.gov

Research has shown that under conditions of hypoxia (low oxygen), which are common in solid tumors, the cell's own production of aspartate can be impaired. nih.govresearchgate.net In these situations, the availability of external aspartate becomes crucial for cell survival and growth. nih.govresearchgate.net Some cancer cells adapt by increasing the import of aspartate from their environment, which provides a competitive growth advantage. nih.govresearchgate.net Studies on various cancer cell lines have demonstrated that aspartate levels are a key determinant of their sensitivity to inhibitors of the electron transport chain, a major cellular energy pathway. nih.gov

In broader cell culture applications, L-aspartic acid and its sodium salt are included as a standard component in media formulations, such as Dulbecco's modified Eagle's medium (DMEM), to support the growth of various cultured cell lines. sigmaaldrich.com While the influx of L-aspartate has been observed to increase markedly in quiescent (non-proliferating) cells, its fundamental role as a building block makes it an indispensable component for sustaining proliferation in culture. nih.gov

Table 1: Research Findings on L-Aspartate in Cancer Cell Proliferation

Research AreaKey FindingSignificance in Cell CultureReference
Hypoxia in TumorsAspartate becomes a limiting metabolite for cancer cell proliferation when the electron transport chain (ETC) is impaired by hypoxia.Supplementation with L-aspartate can be critical for the viability and growth of cancer cell cultures under hypoxic conditions. nih.govresearchgate.net
Metabolic Response to ETC InhibitionThe ability of cancer cells to maintain aspartate levels, often through increased import, correlates with their resistance to ETC inhibitors.Demonstrates the central role of aspartate availability in cancer cell metabolism and survival strategies. nih.gov
General Cell CultureThe transport system for anionic amino acids like aspartate is highly sensitive to the proliferative state of the cell population.Highlights the dynamic regulation of aspartate uptake depending on the cell's growth phase. nih.gov

L-Aspartic acid plays a fundamental role in cellular bioenergetics. It is a key intermediate in metabolic pathways that generate ATP, the main energy currency of the cell. smolecule.comdrugbank.com Upon entering a cell, aspartate can be converted via transamination into oxaloacetate, an essential intermediate in the tricarboxylic acid (TCA) cycle, also known as the Krebs cycle. nih.govpatsnap.com

By feeding into the TCA cycle, aspartate helps to sustain the production of reducing equivalents (NADH and FADH2) that fuel oxidative phosphorylation, the primary process of ATP generation. nih.gov Furthermore, L-aspartate is a crucial component of the malate-aspartate shuttle. nih.gov This shuttle is vital for transporting NADH generated during glycolysis in the cytoplasm into the mitochondria, where it can be used for energy production. This process is essential for maintaining the cellular redox balance and ensuring the efficient oxidation of glucose. nih.gov In cardioplegic solutions used during cardiac surgery, aspartate is sometimes included as an additive to help protect heart muscle cells by supporting anaerobic energy production during periods of ischemia. rch.org.au

In the biotechnology sector, L-aspartic acid and its derivatives are important components in media designed for the large-scale production of monoclonal antibodies by hybridoma cells. The high rate of protein synthesis required for antibody secretion places significant metabolic demands on these cells.

Nutrient availability is a critical factor influencing the growth, viability, and productivity of hybridoma cultures. Studies have shown that enriching cell culture media with specific amino acids can lead to higher antibody yields. Research has identified asparagine, which is synthesized from aspartic acid, as a significant enhancer of monoclonal antibody production in certain hybridoma cell lines. nih.gov Patents for specialized cell culture media formulations designed for enhanced antibody production explicitly list aspartate as a key ingredient, often at concentrations significantly higher than in standard media to support prolonged cell viability and increased product expression. google.com

Table 2: L-Aspartate in Hybridoma Culture Media

Medium ComponentObserved EffectExample ApplicationReference
AsparagineIdentified as a monoclonal antibody production enhancer for the hybridoma cell line 4A2.Optimization of media for specific hybridoma lines to boost productivity. nih.gov
AspartateIncluded in fed-batch culture media (e.g., DM21) at increased concentrations to support higher viable cell density and antibody production.Development of high-performance, enriched media for industrial-scale antibody manufacturing. google.com

Chelation Chemistry and Radiopharmaceutical Labeling

The chemical structure of L-aspartic acid, featuring both amino and carboxyl groups, allows it to act as a chelating agent, binding to metal ions. This property is utilized in the field of nuclear medicine for the preparation of radiopharmaceuticals.

L-Aspartic acid is employed as a chelating ligand for labeling molecules with Technetium-99m (Tc-99m), the most commonly used radioisotope in diagnostic imaging. researchgate.netasianpubs.org For Tc-99m to bind to a molecule of interest, its oxidation state must first be reduced, typically using stannous chloride (SnCl₂). The ligand, in this case, L-aspartic acid, then forms a stable complex with the reduced technetium. researchgate.netasianpubs.org

Researchers have conducted detailed studies to optimize the conditions for labeling L-aspartic acid with Tc-99m. These investigations have systematically varied parameters such as temperature, pH, reaction time, and the concentration ratio of the ligand to the reducing agent to maximize the labeling yield. researchgate.netasianpubs.org

The optimal conditions for achieving a high labeling yield (90-95%) were found to be a reaction temperature of 80°C, a neutral pH range of 6-7, and a concentration ratio of L-aspartic acid sodium salt to stannous chloride of 45:1. researchgate.net Under these conditions, the labeling reached 90% completion within one hour and 95% within 90 minutes. researchgate.net Deviations from these optimal parameters, such as highly acidic or alkaline conditions, resulted in significantly lower yields. researchgate.netasianpubs.org More recently, L-aspartic acid has been evaluated as a linker component in more complex Tc-99m labeled tracers designed for specific targets, such as the prostate-specific membrane antigen (PSMA) for imaging prostate cancer. nih.gov

Table 3: Optimization of Tc-99m Labeling with L-Aspartic Acid

ParameterCondition TestedOptimal Value/RangeResult at Optimal ConditionReference
Temperature25, 40, 60, 80 °C80 °CHighest labeling efficiency achieved. researchgate.net
pHAcidic (2, 4), Neutral (5-7), Alkaline (10)Neutral (6-7)Significantly higher yields compared to acidic or alkaline media. researchgate.netasianpubs.org
Concentration Ratio ([Asp]/[SnCl₂])15, 30, 45, 80, 10045Best labeling yield observed. researchgate.net
Reaction TimeVaried up to 90 min60-90 minLabeling yield reached ~90% at 60 min and ~95% at 90 min. researchgate.net

Biological Activity against Pathogens

While not a primary antimicrobial agent on its own, L-aspartic acid has been incorporated into various materials and formulations to confer or enhance activity against pathogenic microorganisms.

Research has demonstrated that coordination compounds synthesized from aspartic acid and metal ions (such as cobalt and copper) exhibit antimicrobial activity against several Gram-positive and Gram-negative bacteria. researchgate.net In another application, L-aspartic acid has been used as a capping and reducing agent in the green synthesis of silver nanoparticles. The resulting L-aspartic acid-capped silver nanoparticles showed significant antibacterial effects against pathogenic strains including Streptococcus mutans, Salmonella typhi, and Vibrio cholerae. researchgate.net

Furthermore, aspartic acid has been shown to improve the efficacy of existing antibiotics. For example, it can increase the membrane permeability of the antibiotic ciprofloxacin (B1669076) by forming a more water-soluble salt, potentially leading to better drug delivery and effectiveness. mdpi.com Similarly, polymers based on poly(aspartate) have been modified to create biocidal materials with activity against a range of bacteria and fungi. mdpi.com These studies highlight the role of L-aspartic acid as a versatile chemical building block for the development of novel antimicrobial systems.

Inhibition of Protozoan and Amoeba Growth (in vitro studies)

L-Aspartic acid, sodium salt has been identified in scientific literature as a compound with potential inhibitory effects against various pathogenic protozoa and amoebae in laboratory settings. Research has indicated that the monohydrate form of this salt can inhibit the in vitro growth of the protozoan parasite Leishmania. biosynth.com

Furthermore, reports suggest its potential efficacy extends to other organisms, including the amoeba Entamoeba histolytica, the causative agent of amebiasis, and Naegleria fowleri, a free-living amoeba responsible for a rare but devastating brain infection. biosynth.com While these observations point to a potential role for L-Aspartic acid, sodium salt in antimicrobial research, the available literature primarily consists of descriptive accounts rather than detailed quantitative analyses of its inhibitory concentrations or mechanisms of action against these specific organisms.

Table 1: Reported In Vitro Inhibitory Activity of L-Aspartic acid, sodium salt

OrganismTypeReported Effect
Leishmania sp.ProtozoanGrowth inhibition biosynth.com
Entamoeba histolyticaAmoebaPotential for growth inhibition biosynth.com
Naegleria fowleriAmoebaPotential for growth inhibition biosynth.com

Modulation of Carbonate Synthetase Activity

The biochemical activity of L-Aspartic acid, sodium salt includes the ability to modulate specific enzymatic pathways. It has been reported that the compound can inhibit the enzyme carbonate synthetase. biosynth.com The inhibition of this enzyme leads to a subsequent reduction in acid formation. biosynth.com This particular mode of action highlights a specific molecular target and suggests a potential mechanism for its broader biological effects. The study of this interaction was noted to involve titration calorimetry, a method used to measure the thermodynamics of such molecular binding events. biosynth.com

Table 2: Enzymatic Modulation by L-Aspartic acid, sodium salt

EnzymeReported EffectConsequence
Carbonate SynthetaseInhibition biosynth.comInhibition of acid formation biosynth.com

Studies of Poly L Aspartic Acid Sodium Salt and Other Functional Derivatives

Synthesis and Structural Characterization of Poly(L-Aspartic Acid) Sodium Salt (PLAS)

The production and structural analysis of Poly(L-Aspartic Acid) Sodium Salt (PLAS) are foundational to understanding its function. The polymer is not typically found as a pure homopolymeric material in nature but is synthesized for a wide range of applications. wikipedia.org

The most common industrial synthesis of PLAS involves a two-step process. wikipedia.orgresearchgate.net First, L-aspartic acid is heated to temperatures around 180°C, causing it to undergo thermal polycondensation and dehydration, which results in the formation of a poly(succinimide) (PSI) intermediate. wikipedia.orgvot.pl This step is an example of step-growth polymerization. wikipedia.org Catalysts, such as phosphoric acid, are often used to increase the reaction rate and the molecular weight of the resulting polymer. researchgate.netmdpi.com Alternative synthesis methods, such as microwave-assisted synthesis, have also been developed, which can proceed without a catalyst and yield a polymer suitable for direct biomedical use. vot.plajouronline.com

In the second step, the polysuccinimide intermediate is treated with an aqueous solution of sodium hydroxide (B78521). thinkdochemicals.comwikipedia.org This alkaline hydrolysis opens the succinimide (B58015) rings to form sodium carboxylate groups, yielding the final product: poly(L-aspartic acid) sodium salt. wikipedia.org This process also enhances the polymer's water solubility and stability across different pH levels. thinkdochemicals.com

A critical aspect of PLAS structure is the nature of the amide linkages between the aspartic acid residues. The hydrolysis of the succinimide ring can occur at either of two carbonyl groups, leading to two types of linkages: α-linkages and β-linkages. wikipedia.org In the α-form, one carbon atom from the monomer is part of the polymer backbone in addition to the carbonyl group, whereas the β-form has two carbons in the backbone. wikipedia.org Thermal polymerization typically produces a random distribution of these linkages, with a common ratio reported to be approximately 30% α-linkages and 70% β-linkages. griffith.edu.auwikipedia.org The specific linkage ratio can influence the polymer's properties, with studies suggesting that the α-amide linkage may offer more effective chelation of calcium ions compared to the β-linkage, due to the longer distance of the carboxylic acid groups from the polymer backbone. griffith.edu.au

Molecular dynamics (MD) simulations have provided significant insights into the behavior of PLAS in aqueous environments. acs.orgresearchgate.netconnectedpapers.com These computational studies analyze the polymer's conformational properties, solvation behavior, and interactions with counterions at an atomic level. acs.orgresearchgate.net

Simulations reveal that the conformation of poly(aspartic acid) is highly dependent on its ionization state. acs.org The fully ionized sodium salt form (PLAS) adopts a more extended structure in solution. acs.orgresearchgate.net This is attributed to electrostatic repulsion between the negatively charged carboxylate groups along the polymer chain. researchgate.netnih.gov In contrast, the neutral, non-ionized form of the polymer assumes a more coiled and compact structure. acs.orgresearchgate.net The conformation is also sensitive to the pH of the solution; an α-helical conformation may appear in acidic conditions but is not observed in basic solutions where deprotonation leads to charge repulsion. researchgate.net

MD simulations also demonstrate that PLAS forms a greater number of hydrogen bonds compared to other polymers like poly(acrylic acid). acs.org The presence of ions in the solution significantly affects the polymer's conformation. nih.gov For example, the addition of calcium ions (Ca²⁺) can lead to a notable reduction in the chain size as the ions are adsorbed onto the polymer. nih.gov These detailed simulations are crucial for understanding the polymer's function in various applications, from drug delivery to its use as a draw solute in forward osmosis. acs.orgresearchgate.net

Biomaterial Research and Biomedical Applications

The biocompatibility, biodegradability, and functionalizability of PLAS make it a promising candidate for various biomedical applications. ajouronline.comhangta.group Its protein-like structure is a key attribute for its use in medicine and pharmacy. ajouronline.comhangta.group

PLAS is extensively researched for its potential in advanced drug delivery systems. thinkdochemicals.com Its properties allow it to be engineered to encapsulate therapeutic agents, providing a mechanism for controlled release and targeted delivery. thinkdochemicals.com This is particularly valuable in applications like cancer therapy, where localizing the delivery of chemotherapeutics can enhance efficacy and reduce systemic side effects. thinkdochemicals.com The polymer's excellent water solubility and stability can be leveraged to improve the solubility of poorly soluble drugs. ontosight.ai

Furthermore, by creating amphiphilic copolymers with PLAS, it is possible to form micelles. ajouronline.com These nanostructures have a hydrophobic core and a hydrophilic shell, enabling the encapsulation and delivery of hydrophobic drugs within an aqueous environment. ajouronline.commarknature.com Research has demonstrated the use of PLAS-based nanoparticles for the delivery of drugs such as 5-fluorouracil. nih.gov

PLAS-Based SystemApplication/FunctionKey Research FindingReference
PLAS-Chitosan NanoparticlesDelivery of 5-FluorouracilComplex nanoparticles were successfully prepared and characterized for potential anti-cancer drug delivery. nih.gov
Amphiphilic PLAS CopolymersMicelle formation for hydrophobic drug deliveryEnables the delivery of hydrophobic drugs by encapsulating them in the micellar core, improving their bioavailability. ajouronline.com
General PLAS encapsulationControlled release of therapeutic agentsThe polymer can be engineered to release drugs in a controlled manner, which is beneficial for reducing side effects in chemotherapy. thinkdochemicals.com
PLAS as an excipientEnhancement of drug solubility and stabilityImproves the physicochemical properties of drug formulations, making them more suitable for administration. ontosight.ai

In tissue engineering, PLAS serves as a valuable material for creating scaffolds that support cell growth and promote tissue regeneration. thinkdochemicals.comthinkdochemicals.com A key application is the formation of hydrogels. PLAS can be chemically crosslinked using various agents, such as diamines, to form three-dimensional hydrogel networks. wikipedia.orgmdpi.comnih.gov

These PLAS-based hydrogels are often pH-sensitive; they swell in alkaline conditions and shrink in acidic environments due to the protonation and deprotonation of the carboxyl groups. wikipedia.orgresearchgate.net This "smart" behavior is advantageous for specific biomedical applications. The hydrogels can act as scaffolds that mimic the natural extracellular matrix, providing a suitable environment for cell adhesion, proliferation, and tissue formation. thinkdochemicals.comthinkdochemicals.com For instance, PLAS has been used in composites with hydroxyapatite (B223615) to enhance the regeneration of bone tissue. ajouronline.com The ability to form hydrogels makes PLAS an ideal candidate for applications ranging from wound healing films to scaffolds for organ repair. thinkdochemicals.comnih.gov

PLAS-Based SystemApplication/FunctionKey Research FindingReference
Crosslinked PLAS HydrogelsScaffolds for tissue engineeringSupports cell attachment and growth, promoting tissue regeneration. Its ability to form hydrogels makes it an ideal scaffold material. thinkdochemicals.comthinkdochemicals.com
pH-Sensitive HydrogelsStimuli-responsive biomaterialsSwell and shrink in response to pH changes, allowing for controlled behavior in biological environments. wikipedia.org
PLAS-Hydroxyapatite CompositesBone tissue regenerationThe composite material increases the efficiency of bone tissue repair and regeneration. ajouronline.com
Diamine-Crosslinked HydrogelsSuperabsorbent polymersThe length of the diamine cross-linker significantly influences the water absorption characteristics of the hydrogel. mdpi.comresearchgate.net

PLAS is frequently used to develop nanoparticle-based systems for therapeutic purposes. hangta.group Polyamino acid-based polycations, particularly those incorporating poly(aspartic acid), are studied for nucleic acid delivery due to their enhanced biodegradability and biocompatibility, which can reduce the cytotoxicity often associated with other carriers. nih.gov For example, PLAS-based polymeric nanoparticles have been successfully developed to deliver mRNA both in vitro and in vivo. nih.gov

The biocompatibility of these nanoparticles can be further improved through surface modification. The addition of Poly(ethylene glycol) (PEG) to the surface of nanoparticles, a process known as PEGylation, can neutralize surface charge and has been shown to increase cell viability compared to non-PEGylated counterparts. nih.gov

Numerous studies have confirmed the excellent biocompatibility and biodegradability of PLAS and its derivatives, which is often attributed to their protein-like structure. hangta.groupsci-hub.se It is considered non-toxic and does not elicit a pyrogenic effect, making it a safe material for biomedical applications. thinkdochemicals.comajouronline.comontosight.ai Research has shown that PLAS peptides can penetrate mammalian cells and influence their metabolic activity, highlighting their potential for developing advanced therapeutic formulations. sci-hub.se

PLAS-Based SystemApplication/FunctionKey Research FindingReference
PLAS-based Polymeric NanoparticlesmRNA deliverySuccessfully delivered mRNA, mediating protein expression both in vitro and in vivo. The polymer's biodegradability is key to reducing cumulative toxicity. nih.gov
PEGylated PLAS NanoparticlesImproved biocompatibility for in vivo applicationsPEGylation neutralizes positive surface charge, leading to increased cell viability and biocompatibility for systemic delivery. nih.gov
PLAS-Chitosan Complex NanoparticlesDrug delivery carrierFormed stable nanoparticles suitable for encapsulating drugs like 5-fluorouracil. nih.gov
PLAS-based materialsGeneral biocompatibility assessmentStudies confirm the biocompatible and biodegradable nature of PLAS, attributed to its protein-like structure, making it suitable for various biomedical uses. hangta.groupsci-hub.se

Exploration of Antitumor Activity Mechanisms (e.g., Inhibitory Effect on Pathologically Changed Cells)

Poly(L-aspartic acid) (PLAS) and its derivatives are being investigated for their potential in cancer therapy, not typically as direct cytotoxic agents, but as components of advanced drug delivery systems. researchgate.net The inherent biocompatibility and biodegradability of these polymers make them suitable carriers for delivering hydrophobic anticancer drugs to tumor sites. researchgate.netacs.org The mechanism often involves creating amphiphilic copolymers that self-assemble into micelles or nanoparticles, encapsulating the drug. researchgate.netacs.org This encapsulation allows for the targeted delivery of drugs directly to pathologically changed cells. researchgate.net

Research has shown that poly(aspartic acid)-based carriers can effectively deliver drugs like doxorubicin, inhibiting the proliferation of cancer cells. researchgate.netthegoodscentscompany.com Some studies indicate that the polymer carrier itself may have a synergistic effect on the therapeutic outcome. researchgate.net For instance, certain poly(aspartamide) derivatives have been shown to be internalized by cancer cells, delivering their cargo into the cytoplasm. acs.org

While PLAS itself is generally considered non-toxic to cells, its precursor, polysuccinimide (PSI), has demonstrated cytotoxicity that varies with molecular weight and cell type. sci-hub.sekpfu.ru In one study, poly(aspartic acid) with a higher molecular weight (8.3 kDa) was found to inhibit the formation of hydroxyl radicals, while both high and low molecular weight versions were largely non-toxic to 3T3 fibroblasts and PC-3 cancer cells. kpfu.ru In contrast, a different study observed that poly(aspartic acid) could increase the viability of murine 3T3 cells and human skin fibroblasts in MTT assays. sci-hub.se

The development of smart polymeric nanoparticles using PLAS derivatives further refines this approach. For example, nanoparticles coated with poly(ethylene glycol)-block-poly(L-aspartic acid sodium salt) (PEG-PAsp) can be designed to be pH-responsive. nih.gov In the acidic environment of a tumor or endosome, the PEG-PAsp layer can detach, exposing the inner components and facilitating the release of the anticancer agent and endosomal escape. nih.gov This targeted release mechanism enhances the antiproliferation effect of the encapsulated drug on cancer cells. nih.gov

Research Findings on Antitumor-Related Activity

Compound/SystemCell LineObserved EffectKey Finding
Poly(aspartic acid) (pAsp)Murine 3T3 fibroblasts, Human Skin Fibroblasts (HSF)Increased cell viabilitypAsp was found to be non-inhibitory and could penetrate mammalian cells, affecting their metabolic activity. sci-hub.se
Polysuccinimide (PSI)3T3 fibroblasts, PC-3 cellsDiminished cell viabilityPSI, the precursor to pAsp, showed molecular weight-dependent cytotoxicity. kpfu.ru
PEG-PAsp coated nanoparticles (co-delivering PTX and survivin siRNA)A549 (lung cancer)Improved antiproliferation effect of PTXThe smart nanoparticle system effectively knocked down survivin expression and enhanced the cytotoxicity of paclitaxel (B517696) (PTX). nih.gov
N-phosphonacetyl-L-aspartic acid (PALA) + Nitrobenzylthioinosine (NBMPR)B16 melanomaDecreased clonogenic survivalThe combination was cytotoxic, whereas either agent alone was not, highlighting the role of pyrimidine (B1678525) nucleoside utilization in PALA's effect. nih.gov

Gene Carrier Systems

Poly(L-aspartic acid) and its derivatives have emerged as promising non-viral vectors for gene delivery due to their biodegradability, biocompatibility, and low cytotoxicity. kpfu.runih.gov Anionic polymers like poly-aspartic acid can be formulated with nucleic acids to enhance their delivery into cells. google.com These systems are being explored for delivering various genetic materials, including plasmid DNA (pDNA) and messenger RNA (mRNA). nih.govdovepress.com

The basic principle involves complexing the negatively charged nucleic acid with a cationic derivative of poly(aspartic acid) or within a multi-component nanoparticle system. Polyamino acid-based polycations, particularly those derived from poly(aspartic acid), are noted for reducing the cytotoxicity often associated with other polymeric gene carriers like polyethyleneimine (PEI). nih.gov

One strategy involves using cationic polyaspartamide to interact with and condense DNA into compact nanoparticles. sci-hub.se Another advanced approach uses smart polymeric nanoparticles where a core containing the genetic material is coated with a detachable layer of negatively charged PEG-PAsp. nih.govdovepress.com This outer layer provides stability in the bloodstream. nih.gov Upon reaching the target cell and entering the acidic environment of the endosome, the PEG-PAsp layer is shed. nih.gov This process exposes a cationic polymer (like PEI) underneath, which facilitates the "proton-sponge effect," leading to endosomal rupture and the release of the genetic material into the cytoplasm. nih.gov

Such systems have been successfully used to co-deliver chemotherapy drugs and small interfering RNA (siRNA). For example, a system composed of PEI-polylactic acid (PEI-PLA) and PEG-PAsp was used to deliver paclitaxel and siRNA against the survivin gene, an antiapoptotic protein, for lung cancer therapy. nih.govdovepress.com The effective knockdown of the target gene demonstrated the viability of this platform as a gene carrier. nih.gov Similarly, poly(aspartic acid)-based nanoparticles have been developed for both local and systemic mRNA delivery, with research showing that the density of PEG on the nanoparticle surface is a critical factor for successful protein expression in target tissues like the lungs. nih.gov

Characteristics of PLAS-Based Gene Carrier Systems

Carrier SystemGenetic MaterialKey FeatureMean Particle SizeApplication
PEI-PLA/siRNA/PEG-PAspsurvivin siRNApH-responsive, PEG-detachable82.4 nmCo-delivery with paclitaxel for lung cancer therapy. nih.gov
Poly(aspartic acid)-based polymeric nanoparticlesmRNAPEGylation for stability and biocompatibilityNot specifiedSystemic (lung) and intramuscular mRNA delivery. nih.gov
Polysaccharide-graft-poly(aspartic acid)DNADegradable gene carrierNot specifiedGeneral gene delivery applications. thegoodscentscompany.com
Low-molecular-weight polycation-functionalized poly(aspartic acid)DNADegradable vectors for efficient deliveryNot specifiedGeneral gene delivery applications. thegoodscentscompany.com

Agricultural Science Research on PLAS

Poly(L-aspartic acid) sodium salt, often referred to as polyaspartic acid (PASP) in agricultural contexts, is a biodegradable and eco-friendly biopolymer gaining significant attention for its multifunctional benefits in modern farming. wellyoutech.comthinkdochemicals.comwaycoochem.com Derived from the amino acid aspartic acid, it serves as a powerful tool for improving soil health, enhancing crop productivity, and promoting sustainable agricultural practices. wellyoutech.comlygos.com

Soil Conditioning and Water Retention Mechanisms

A key mechanism of PLAS is its function as a superabsorbent polymer (SAP) and water-retaining agent. mdpi.comthinkdochemicals.com The polymer contains hydrophilic groups, such as carboxyl and amide groups, which form a three-dimensional network capable of absorbing and holding significant amounts of water. mdpi.com This gel-like property is especially beneficial in arid regions or during periods of drought, as it helps maintain soil moisture, allowing crops to thrive even under challenging conditions. thinkdochemicals.commdpi.com This enhanced water retention improves irrigation efficiency and supports a more balanced soil ecosystem. thinkdochemicals.com

Enhancement of Nutrient Uptake and Plant Growth

PLAS significantly enhances the efficiency of fertilizers by acting as a synergist. waycoochem.com One of its primary mechanisms is chelation. wellyoutech.comwaycoochem.com The numerous carboxyl groups in the PLAS molecular chains give it a strong capacity to bind with mineral ions in the soil, such as calcium, magnesium, iron, and other essential micronutrients. wellyoutech.comwaycoochem.commdpi.com By chelating these nutrients, PLAS prevents them from becoming locked into forms unavailable to plants, thereby increasing their accessibility for root uptake. waycoochem.comlygos.com

This chelation and binding ability also reduces the loss of nutrients like nitrogen through leaching or runoff. waycoochem.comlygos.com By keeping fertilizers in the root zone for a longer period, PLAS ensures a more consistent supply of nutrients to the plant. lygos.commdpi.com This leads to higher nutrient-use efficiency, meaning farmers can potentially reduce the amount of fertilizer needed. waycoochem.com Studies have shown that urea (B33335) enhanced with PLAS can significantly increase the uptake of nitrogen by wheat. mdpi.com

Furthermore, PLAS has been observed to directly stimulate plant growth. It promotes root development, allowing the plant to explore a larger volume of soil for water and nutrients. waycoochem.com Foliar spraying of PLAS has been shown to increase biomass and nitrogen accumulation in maize seedlings. mdpi.com

Effects of PLAS-Enhanced Urea on Wheat

ParameterImprovement with PLAS-Urea (vs. Conventional Urea)Reference
Wheat Yield Increase2.02–9.77% mdpi.com
Total Nitrogen Uptake (with high MW PASP)Significant increase by 9.92% mdpi.com
Fertilizer-N LeachingReduced mdpi.com

Abiotic Stress Tolerance Mechanisms in Plants (e.g., Heat Stress, Drought, Salinity, Heavy Metal Stress)

Research indicates that L-aspartic acid and its polymer, PLAS, play a role in helping plants withstand various abiotic stresses. nih.govnih.gov The application of aspartic acid can improve plant tolerance to salinity, heat stress, and heavy metal toxicity. nih.govfrontiersin.org

Salinity Stress: High salt concentrations in soil can be detrimental to plants. The application of aspartic acid has been shown to alleviate salt stress in wheat. frontiersin.org The mechanism involves up-regulating the plant's antioxidant system, including enzymes like superoxide (B77818) dismutase and catalase, and non-enzymatic antioxidants. frontiersin.org This reduces the accumulation of damaging reactive oxygen species (ROS). Additionally, aspartic acid promotes the accumulation of compatible solutes like proline and soluble sugars, which helps in osmotic adjustment and maintains cellular water balance under saline conditions. frontiersin.org PLAS can also mitigate the negative effects of soil salinity by chelating excess metal ions. wellyoutech.com

Drought and Heat Stress: L-aspartic acid is a drought-responsive metabolite, with its concentration increasing in plants under drought conditions, where it contributes to osmotic adjustment. nih.gov The water-retaining properties of PLAS in soil directly contribute to drought tolerance by making more water available to the plant roots. thinkdochemicals.com Exogenous application of aspartic acid has also been found to enhance heat tolerance in perennial ryegrass. frontiersin.org

Heavy Metal Stress: The strong chelating ability of PLAS can help mitigate the effects of heavy metals in the soil, promoting the recovery of stressed plants. lygos.com

The overarching mechanism for stress tolerance involves modulating the plant's physiological and metabolic processes. nih.gov This includes maintaining pH and ion homeostasis, acting as a nitrogen or carbon reserve, and activating antioxidant defense systems to protect cellular structures from stress-induced damage. nih.govfrontiersin.org

Functional Derivatives (e.g., N,N-bis(phosphonomethyl) and N-coco acyl derivatives)

The versatility of L-aspartic acid and its polymer allows for the creation of various functional derivatives with specific properties tailored for different applications.

N,N-bis(phosphonomethyl) derivatives: L-Aspartic acid, N,N-bis(phosphonomethyl)- is a derivative where phosphonomethyl groups are attached to the nitrogen atom of the amino acid. habitablefuture.org This type of modification creates phosphonated amino acids. These compounds, such as N,N-bis(phosphonomethyl) glycine (B1666218) (BPMG), are known to be effective, environmentally friendly corrosion inhibitors, particularly when used in combination with zinc ions in cooling water systems. researchgate.net They work by forming a protective film on metal surfaces. researchgate.net Phosphonate derivatives of amino acids are also synthesized for their potential as potent modulators of biological targets like NMDA receptors. scispace.com The synthesis often involves the phosphonomethylation of a primary amine via a Mannich-type reaction. google.com

N-coco acyl derivatives: L-Aspartic acid, N-coco acyl derivatives, sodium salts are compounds created by reacting L-aspartic acid with fatty acids derived from coconut oil, followed by conversion to their sodium salts. ontosight.aichemicalbook.com This process attaches a hydrophobic "coco acyl" group to the amino acid, while the sodium salt form enhances water solubility. ontosight.ai The resulting molecule is an anionic surfactant with excellent emulsifying, cleansing, and foaming properties. ontosight.ai

Due to their mild, skin-friendly nature and origin from natural sources, these derivatives are widely used in personal care products like shampoos, soaps, and body washes. ontosight.ai They are considered biodegradable and less harmful to the environment than many synthetic surfactants. ontosight.ai Their safety and ecological footprint remain subjects of ongoing evaluation. ontosight.ai

Chelation Properties and Metal Ion Interactions

Poly(L-aspartic acid) sodium salt (Sodium PASP) is a synthetic anionic polypeptide recognized for its potent ability to chelate metal ions. nih.govgriffith.edu.au This property arises from the numerous carboxyl groups along its polymeric chain, which can form stable complexes with a variety of metal cations. researchgate.net The specific arrangement of these carboxyl groups, along with lone pair electrons from nitrogen in the polymer backbone, facilitates effective ion entrapment, leading to the formation of water-soluble complexes. griffith.edu.au

The chelation capability of Sodium PASP is not uniform across all metal ions. Research has demonstrated selectivity, with a strong affinity for certain di- and trivalent cations. Studies involving poly-L-aspartate immobilized on controlled pore glass have quantified these interactions, revealing significant binding capacities for several metal ions. dss.go.th For instance, it shows a strong preference for ions like copper (Cu²⁺), lead (Pb²⁺), europium (Eu³⁺), and cerium (Ce³⁺). dss.go.th In contrast, it exhibits minimal binding with many common alkali and alkaline earth metals, such as sodium (Na⁺), calcium (Ca²⁺), and magnesium (Mg²⁺), as well as some transition metals like manganese (Mn²⁺), cobalt (Co²⁺), and nickel (Ni²⁺). dss.go.th

This selective binding has practical applications. The strong chelation of calcium ions is utilized to inhibit the formation and precipitation of calcium salts like calcium carbonate and calcium sulfate, making Sodium PASP an effective and biodegradable scale inhibitor in industrial water treatment and boilers. nih.gov Similarly, its ability to bind with iron ions provides corrosion inhibition for metal equipment. nih.govgriffith.edu.au

Table 1: Metal Ion Binding Capacities of Immobilized Poly-L-Aspartate

Metal Ion Binding Capacity (μmol/g) Binding Strength
Cu²⁺ 12 ± 1 Good
La³⁺ 7.1 ± 0.3 Good
Pb²⁺ Good Moderate and Strong
Eu³⁺ Good Not specified
Ce³⁺ Good Not specified
Cd²⁺ Not specified Moderate
Al³⁺ Very Strong Not specified
Fe³⁺ Very Strong Not specified
Na⁺, Ca²⁺, Mg²⁺ Little to no binding Not applicable
Mn²⁺, Co²⁺, Ni²⁺ Little to no binding Not applicable

Data sourced from a study on Poly-L-aspartic acid immobilized on controlled pore glass. dss.go.th

Further research highlights its potential in therapeutic contexts, such as alleviating heavy metal toxicity and inhibiting the formation of kidney stones by chelating excess metal ions in biological systems. nih.govgriffith.edu.au

Role as Excipients in Pharmaceutical Formulations

In the pharmaceutical industry, poly(L-aspartic acid) sodium salt serves as a versatile and biocompatible excipient. ontosight.aithinkdochemicals.com Excipients are inactive substances formulated alongside the active pharmaceutical ingredient (API), and the properties of Sodium PASP make it particularly suitable for advanced drug delivery systems. thinkdochemicals.com Its biodegradability and low toxicity are critical advantages for biomedical applications. thinkdochemicals.com

One of its primary roles is to enhance the solubility and stability of drug compounds. ontosight.aithinkdochemicals.com As a water-soluble polymer, it can be conjugated to poorly soluble drugs, improving their dissolution and bioavailability. thinkdochemicals.comnanosoftpolymers.com Furthermore, it can act as a stabilizer for sensitive biological molecules, such as proteins and peptides, protecting them from degradation and helping to maintain their therapeutic efficacy. thinkdochemicals.com

Sodium PASP is also a key component in the development of controlled-release drug formulations. thinkdochemicals.com These systems are engineered to release a drug at a specific rate over an extended period, which can improve therapeutic outcomes and minimize side effects. thinkdochemicals.com The polymer can be used to create matrices or hydrogels that encapsulate a drug, releasing it as the polymer matrix slowly degrades in the body. researchgate.netbiomedres.us This controlled degradation is a hallmark of biodegradable polymers used in modern drug delivery. mdpi.combohrium.com

Supramolecular Structures and Nanofiber Formation for Biotechnological Applications

The ability of poly(L-aspartic acid) sodium salt and its precursors to form complex structures like nanofibers and hydrogels has opened up numerous biotechnological applications. researchgate.netmdpi.com These materials often mimic the natural extracellular matrix (ECM), providing structural support for cells and tissues. mdpi.com

One prominent method for creating these structures is electrospinning. Researchers have successfully manufactured stable, pH-sensitive poly(aspartic acid) (PASP) hydrogels in a nanofibrous form. researchgate.net The process typically involves first electrospinning polysuccinimide (PSI), a precursor to PASP, into a nanofibrous mat. researchgate.net This mat is then crosslinked and hydrolyzed to convert the PSI into the final Sodium PASP nanofibrous hydrogel. researchgate.net These hydrogels are microporous, biodegradable, and have a large surface area, making them excellent candidates for applications in tissue engineering and as dressings for wound healing, where they can absorb exudate and support cell growth. researchgate.netmdpi.com

Beyond electrospinning, derivatives of L-aspartic acid can self-assemble into supramolecular structures. A study demonstrated that silver salts of L-aspartic acid derivatives can self-organize into nanofibers with distinct monomeric or dimeric molecular structures. nih.gov These nanofibers were used as abiotic elicitors in the micropropagation of Stevia rebaudiana plants. The study found that the nanofibers influenced the plant's growth and antioxidant activity, showcasing a novel biotechnological application for these aspartic acid-based nanomaterials. nih.gov Such findings highlight the potential for designing functional biomaterials based on the self-assembling properties of L-aspartic acid derivatives for specific applications in agriculture and biotechnology.

Future Research Directions and Emerging Areas

Elucidating Complex Synergistic Mechanisms in Biological Systems

L-Aspartic acid, sodium salt, plays a crucial role in numerous biological pathways. It is a key component in protein and nucleotide synthesis, the urea (B33335) and purine-nucleotide cycles, and neurotransmission. nih.gov Research has shown that L-aspartic acid is vital for mitochondrial function and connects various metabolic reactions, including amino acid catabolism, glycolysis, and gluconeogenesis. nih.gov

Advanced Computational Modeling for Molecular Interactions and Dynamics

Computational modeling is becoming an indispensable tool for understanding the molecular interactions of L-aspartic acid, sodium salt. These models help in predicting how the compound interacts with other molecules, such as proteins and receptors, providing insights into its biological functions. For example, computational studies have been used to investigate the substrate specificity of proteases in peptide bond formation, which is crucial for processes like the synthesis of oligo(Et-Asp). acs.org

Molecular docking simulations are being employed to identify and understand the interactions between salty-enhancing peptides, including those containing aspartic acid, and taste receptors. researchgate.net These computational methods, combined with experimental data, are accelerating the discovery of novel flavor enhancers. researchgate.net Furthermore, modeling has been used to study the role of aspartic acid in the stability of proteins in high-salt environments, revealing how it helps in maintaining the hydration shell of proteins. researchgate.net

Development of Novel Biosensors and Diagnostic Tools

The unique electrochemical properties of L-aspartic acid and its polymers are being harnessed to develop advanced biosensors. These biosensors have applications in medical diagnostics and food quality control. For instance, a novel amperometric glucose biosensor has been fabricated using a poly(L-aspartic acid)-modified carbon-paste electrode. researchgate.net This biosensor demonstrates good stability and bioactivity, with a linear range for glucose detection from 0.05 mM to 1.0 mM. researchgate.net

Another innovative application is the development of an L-ascorbic acid biosensor using ascorbate (B8700270) oxidase immobilized on a poly(L-aspartic acid) film. researchgate.net This biosensor exhibits high sensitivity and a wide linear response range for L-ascorbic acid. researchgate.net Researchers have also developed an enzyme-free sensor for L-aspartic acid using silver-doped zinc oxide nanosheets, which shows a wide detection range and good sensitivity for analyzing biological samples. nih.gov These developments pave the way for creating more efficient and reliable diagnostic tools.

Targeted Therapeutic Strategies Modulating Aspartate Metabolism and Signaling Pathways

Given the central role of L-aspartic acid in metabolism, targeting its pathways presents a promising therapeutic strategy for various diseases. nih.gov L-aspartic acid is a principal neurotransmitter for fast synaptic excitation, and its levels in the brain are tightly controlled. sigmaaldrich.com Dysregulation of aspartate metabolism has been implicated in psychiatric and neurologic disorders. nih.gov

Research is ongoing to explore how modulating aspartate metabolism could be used to combat cancer, as tumor cells often rely on L-aspartate for proliferation. nih.gov Furthermore, the potential therapeutic uses of D-aspartic acid, the other enantiomeric form, in psychiatric and neurologic disorders are being investigated due to its unique role in brain development and neurotransmission. nih.gov The ability of L-aspartic acid to chelate metal ions also suggests its potential use in therapies aimed at reducing heavy metal toxicity. scirp.org

Sustainable Bioproduction and Bioremediation Innovations

In the realm of green chemistry, L-aspartic acid and its polymers are at the forefront of sustainable innovations. Polyaspartic acid, a biodegradable and versatile polypeptide derived from L-aspartic acid, is being used in various industrial applications. dober.com Its sodium salt form is particularly useful as a scale inhibitor and dispersant in water treatment, offering a more environmentally friendly alternative to traditional chemicals. dober.comthinkdochemicals.com

The bioproduction of L-aspartic acid itself is also a key area of research. Aspartase enzymes, which catalyze the synthesis of L-aspartic acid from fumaric acid, are being optimized for industrial-scale production. nih.gov For example, aspartase from Pseudomonas aeruginosa has been shown to efficiently convert fumarate (B1241708) to L-aspartic acid. nih.gov Furthermore, the ability of certain bacteria to degrade azo dyes, common industrial pollutants, is being explored for bioremediation purposes, with L-aspartic acid potentially playing a role in the metabolic pathways of these microorganisms. mdpi.com

Investigation of Enantiomeric Specificity in Novel Biological Contexts

The two enantiomeric forms of aspartic acid, L-aspartic acid and D-aspartic acid, have distinct biological roles. While L-aspartic acid is a fundamental building block of proteins, D-aspartic acid is involved in hormone regulation. news-medical.net Understanding the specific functions of each enantiomer is crucial for developing targeted applications.

Q & A

Basic Research Questions

Q. How can researchers synthesize L-Aspartic acid, sodium salt in laboratory settings?

  • Methodology :

  • Direct neutralization : React L-aspartic acid with sodium hydroxide (NaOH) in aqueous solution under controlled pH (7.0–8.5). Monitor pH with a calibrated electrode and crystallize the product via slow evaporation .
  • Alternative synthesis : Use ion-exchange chromatography to replace counterions (e.g., potassium or magnesium) in aspartate salts with sodium ions .
  • Purification : Recrystallize from ethanol-water mixtures, and verify purity via FTIR (amide I/II bands at 1650–1550 cm⁻¹) or ¹H NMR (δ 3.5–4.2 ppm for α/β protons) .

Q. What factors influence the solubility of L-Aspartic acid, sodium salt in aqueous solutions?

  • Key variables :

  • Temperature : Solubility increases from ~12 g/100 mL at 20°C to ~28 g/100 mL at 50°C in pure water .
  • Ionic strength : In 1 M NaCl, solubility decreases by 15–20% due to salting-out effects; in KCl, solubility increases slightly due to ion pairing .
  • pH : Solubility is highest near neutral pH (6–8), decreasing under acidic conditions (<3) due to protonation of carboxyl groups .
    • Experimental design : Use gravimetric analysis with temperature-controlled baths and standardized buffer systems to quantify solubility .

Q. How does L-Aspartic acid, sodium salt interact with divalent cations (e.g., Ca²⁺, Mg²⁺) in solution?

  • Mechanism : The carboxylate groups coordinate with metal ions, forming stable chelates. For example, with Ca²⁺, a 1:1 molar complex is dominant at pH 7–9, confirmed by Job’s plot analysis .
  • Applications : Use in buffer systems to stabilize metal-dependent enzymes or to prevent precipitation of Ca²⁺/Mg²⁺ in biochemical assays .

Advanced Research Questions

Q. How can L-Aspartic acid, sodium salt be optimized as a biodegradable dispersant for calcium carbonate scaling?

  • Experimental approach :

  • Dosage testing : Evaluate scaling inhibition efficiency in simulated hard water (3.5 g/L Na₂CO₃ + 0.7 g/L CaCl₂) with varying concentrations (50–200 ppm). Measure turbidity or use XRD to assess crystal morphology changes .
  • Synergistic effects : Combine with polyacrylic acid (PAA) to enhance dispersion; monitor via dynamic light scattering (DLS) .
    • Data interpretation : >80% inhibition efficiency is achievable at 100 ppm, attributed to adsorption on nascent CaCO₃ nuclei, delaying crystallization .

Q. What advanced characterization techniques are critical for studying L-Aspartic acid, sodium salt in polymer composites?

  • Techniques :

  • ¹H NMR and FTIR : Confirm grafting efficiency in poly(L-aspartic acid)-zein composites (e.g., shifts in amide peaks at 1650 cm⁻¹) .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset ~220°C) .
  • Zeta potential : Measure surface charge changes in nanoparticle formulations (e.g., −30 mV indicates colloidal stability) .

Q. How does L-Aspartic acid, sodium salt modulate enzymatic activity in metabolic pathways?

  • Case study : In the urea cycle, aspartate acts as a nitrogen donor in argininosuccinate synthesis.
  • Methodology :

  • Use ¹³C-labeled aspartate to track isotopic incorporation into argininosuccinate via LC-MS .
  • Knockout studies in cell cultures: Silence aspartate transporters (SLC1A3) and measure urea cycle intermediates via HPLC .

Q. What are the challenges in reconciling contradictory data on aspartate’s role in neuronal excitation?

  • Contradictions : Some studies report aspartate as an excitatory neurotransmitter, while others attribute this primarily to glutamate.
  • Resolution strategies :

  • Use selective glutamate receptor antagonists (e.g., CNQX) to isolate aspartate-specific signals in electrophysiology .
  • Employ microdialysis with high-specificity sensors (e.g., enzyme-based electrodes) to quantify extracellular aspartate in vivo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.